molecular formula C13H15N3O3 B12420880 Acetyl-N-deisopropyl-Zilpaterol-d3

Acetyl-N-deisopropyl-Zilpaterol-d3

Katalognummer: B12420880
Molekulargewicht: 264.29 g/mol
InChI-Schlüssel: YMCKOXSWPDSVLP-SVNJTMHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetyl-N-deisopropyl-Zilpaterol-d3 is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 264.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C13H15N3O3

Molekulargewicht

264.29 g/mol

IUPAC-Name

2,2,2-trideuterio-N-[(9R,10R)-9-hydroxy-2-oxo-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-10-yl]acetamide

InChI

InChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3

InChI-Schlüssel

YMCKOXSWPDSVLP-SVNJTMHBSA-N

Isomerische SMILES

[2H]C([2H])([2H])C(=O)N[C@@H]1CCN2C3=C([C@H]1O)C=CC=C3NC2=O

Kanonische SMILES

CC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-N-deisopropyl-Zilpaterol-d3 is a deuterated analog of N-acetyl-deisopropyl-zilpaterol, a minor metabolite of the β2-adrenergic agonist Zilpaterol. Its primary application is as an internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of three deuterium (B1214612) atoms (d3) provides a distinct mass difference from the endogenous metabolite, enabling precise and accurate quantification in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, metabolic context, proposed synthesis, and application in analytical methodologies.

Chemical Properties and Structure

While a definitive, experimentally confirmed structure for Acetyl-N-deisopropyl-Zilpaterol is not widely published, its chemical structure can be reliably inferred from its precursor, deisopropyl-zilpaterol. The N-acetylation would occur at the primary amine group resulting from the deisopropylation of Zilpaterol. The "-d3" designation indicates that the acetyl group is deuterated.

Table 1: Chemical Properties of Zilpaterol and its Metabolites

CompoundChemical FormulaMolar Mass ( g/mol )
ZilpaterolC₁₄H₁₉N₃O₂261.32
Deisopropyl-ZilpaterolC₁₁H₁₃N₃O₂219.24
N-acetyl-deisopropyl-zilpaterolC₁₃H₁₅N₃O₃261.28
This compound C₁₃H₁₂D₃N₃O₃ 264.30

Metabolic Pathway of Zilpaterol

Zilpaterol is administered to cattle to enhance growth and feed efficiency. In the animal's body, it undergoes metabolic transformation. The primary metabolic pathway involves the removal of the isopropyl group, leading to the formation of deisopropyl-zilpaterol. A minor metabolic route is the subsequent N-acetylation of deisopropyl-zilpaterol to form N-acetyl-deisopropyl-zilpaterol, which is primarily excreted in the urine.

Zilpaterol_Metabolism Zilpaterol Zilpaterol Deisopropyl_Zilpaterol Deisopropyl-Zilpaterol Zilpaterol->Deisopropyl_Zilpaterol Deisopropylation (Major Pathway) N_Acetyl_Deisopropyl_Zilpaterol N-Acetyl-Deisopropyl-Zilpaterol Deisopropyl_Zilpaterol->N_Acetyl_Deisopropyl_Zilpaterol N-Acetylation (Minor Pathway, Urine)

Metabolic pathway of Zilpaterol.

Proposed Synthesis of this compound

Experimental Protocol: Proposed Synthesis

  • Starting Material: Deisopropyl-Zilpaterol hydrochloride.

  • Acetylation: The primary amine of deisopropyl-zilpaterol would be acetylated using a deuterated acetylating agent. A common and effective reagent for this transformation is acetic anhydride-d6 or acetyl-d3 chloride.

  • Reaction Conditions: The reaction would typically be carried out in an aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a non-nucleophilic base, like triethylamine, to neutralize the acid byproduct. The reaction is usually performed at room temperature.

  • Purification: The resulting this compound would be purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by characterization using methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and isotopic purity.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of this compound Start Deisopropyl-Zilpaterol Reaction Acetylation Reaction (Aprotic Solvent, Base) Start->Reaction Reagent Acetic Anhydride-d6 or Acetyl-d3 Chloride Reagent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product This compound Purification->Product

Proposed synthesis workflow.

Application in Analytical Methods

This compound is indispensable for the accurate quantification of N-acetyl-deisopropyl-zilpaterol in biological samples. As a stable isotope-labeled internal standard, it mimics the behavior of the analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

Experimental Protocol: Typical LC-MS/MS Analysis

  • Sample Preparation:

    • A known amount of this compound is added to the biological sample (e.g., urine) as an internal standard.

    • The sample undergoes extraction, typically solid-phase extraction (SPE), to isolate the analytes from the matrix.

    • The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

Table 2: Representative MRM Transitions for Zilpaterol and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Zilpaterol262.2185.1201.1
Deisopropyl-Zilpaterol220.1175.1147.1
N-acetyl-deisopropyl-zilpaterol262.1202.1174.1
This compound 265.1 205.1 177.1

Note: The MRM transitions for the metabolites are predicted based on their structures and may need to be optimized experimentally.

Analytical_Workflow cluster_analysis Analytical Workflow using this compound Sample Biological Sample (e.g., Urine) IS_Spike Spike with This compound Sample->IS_Spike Extraction Solid-Phase Extraction (SPE) IS_Spike->Extraction LC_MSMS LC-MS/MS Analysis (C18, ESI+, MRM) Extraction->LC_MSMS Quantification Quantification (Analyte/IS Ratio) LC_MSMS->Quantification

Typical analytical workflow.

Quantitative Data

Conclusion

This compound serves as a critical analytical tool for researchers, scientists, and professionals in the field of drug development and food safety. Its role as a stable isotope-labeled internal standard ensures the reliability of quantitative methods for the detection of the minor Zilpaterol metabolite, N-acetyl-deisopropyl-zilpaterol. While detailed public information on its synthesis and specific analytical applications is limited, this guide provides a robust framework based on established chemical and analytical principles, offering valuable insights for its application in a laboratory setting.

Technical Guide: Chemical Properties and Signaling Profile of Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of a Zilpaterol (B38607) metabolite. The document details its physicochemical characteristics and explores the well-established signaling pathways of its parent compound, Zilpaterol, a potent β2-adrenergic agonist. Furthermore, this guide outlines relevant experimental protocols for the synthesis and analysis of Zilpaterol and its derivatives, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Properties of this compound

This compound is a stable isotope-labeled form of Acetyl-N-deisopropyl-Zilpaterol, which is a metabolite of Zilpaterol. The introduction of deuterium (B1214612) atoms provides a distinct mass signature, making it a valuable internal standard for quantitative mass spectrometry-based bioanalytical assays.

PropertyValue
Molecular Formula C₁₃H₁₂D₃N₃O₂
Molecular Weight 264.29 g/mol

Experimental Protocols

Synthesis of Zilpaterol Analogs

The synthesis of Zilpaterol and its analogs typically involves a multi-step process. One patented method describes a process that can be adapted for various derivatives. This route is amenable to a variety of substituents, allowing for the preparation of a range of Zilpaterol derivatives[1][2]. The general approach may involve the reaction of a ketone intermediate with a halogenating agent, followed by reaction with an appropriate amine and subsequent reduction to yield the final Zilpaterol analog[1][2].

Analytical Methods for Zilpaterol and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the quantification of Zilpaterol and its metabolites in biological matrices.

Sample Preparation: A common procedure for extracting Zilpaterol from tissues such as beef involves initial homogenization followed by enzymatic hydrolysis using β-glucuronidase/arylsulfatase to release conjugated metabolites[3]. The homogenized sample is then subjected to liquid-liquid extraction with a solvent like ethyl acetate[3][4]. Further purification can be achieved through solid-phase extraction (SPE) using cartridges such as octadecylsilanized silica (B1680970) gel or molecularly imprinted polymers[3][5].

LC-MS/MS Analysis: The purified extract is then analyzed by LC-MS/MS. A typical method utilizes a C18 reversed-phase column with a gradient elution program. The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate[3] or formic acid[6]. Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode, monitoring for specific precursor-to-product ion transitions for the analyte and the internal standard[6].

Signaling Pathways of Zilpaterol (Parent Compound)

Zilpaterol exerts its biological effects by acting as a selective agonist for β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs)[7][8]. The binding of Zilpaterol to the β2-adrenergic receptor initiates a signaling cascade that is fundamental to its physiological effects, including the repartitioning of nutrients from fat to protein depots[9][10].

Canonical Gs-cAMP Signaling Pathway

The primary signaling pathway activated by β2-adrenergic agonists like Zilpaterol involves the stimulatory G protein (Gs).

Gs_Signaling Zilpaterol Zilpaterol Beta2AR β2-Adrenergic Receptor Zilpaterol->Beta2AR Binds to Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Target Proteins Beta2AR_Signaling_Overview cluster_receptor Cell Membrane cluster_g_protein G-Protein Dependent Pathways cluster_g_independent G-Protein Independent Pathways Zilpaterol Zilpaterol Beta2AR β2-Adrenergic Receptor Zilpaterol->Beta2AR Agonist Binding Gs_pathway Gs Activation Beta2AR->Gs_pathway Gi_pathway Gi Activation Beta2AR->Gi_pathway GRK GRK Phosphorylation Beta2AR->GRK cAMP_Pathway cAMP-PKA Pathway Gs_pathway->cAMP_Pathway Other_Pathways Other Effector Pathways Gi_pathway->Other_Pathways Beta_Arrestin β-Arrestin Recruitment GRK->Beta_Arrestin Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization MAPK_Pathway MAPK/ERK Pathway Beta_Arrestin->MAPK_Pathway Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Sample Extraction (e.g., LLE, SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

References

Synthesis of Deuterated Zilpaterol Internal Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of deuterated Zilpaterol (B38607), specifically Zilpaterol-d7, for use as an internal standard in analytical applications. Zilpaterol is a β2-adrenergic agonist used to increase lean body mass in cattle. Accurate quantification of Zilpaterol residues in food products and biological matrices is crucial for regulatory compliance and food safety. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods.

This document outlines a proposed synthetic pathway for Zilpaterol-d7, provides detailed, albeit inferred, experimental protocols, and discusses the analytical techniques for its characterization.

Introduction to Deuterated Internal Standards

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon). In quantitative mass spectrometry, these standards are added to a sample at a known concentration before sample preparation. Because the internal standard is chemically identical to the analyte of interest, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved. Zilpaterol-d7, where the seven hydrogen atoms on the isopropyl group are replaced with deuterium, is a commonly used internal standard for Zilpaterol analysis[1][2].

Proposed Synthetic Pathway for Zilpaterol-d7

The synthesis of Zilpaterol-d7 can be logically divided into two main stages: the synthesis of the core amino-alcohol precursor and the subsequent introduction of the deuterated isopropyl group. The general synthetic route for Zilpaterol has been described in various patents.

A plausible synthetic workflow is depicted below:

G cluster_0 Synthesis of Precursor Amine cluster_1 Deuterium Labeling cluster_2 Analysis Start Starting Materials Intermediate1 5,6-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,7-[1H,4H]-dione Start->Intermediate1 Multi-step synthesis Intermediate2 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime Intermediate1->Intermediate2 Oximation Precursor 6-amino-7-hydroxy-4,5,6,7-tetrahydro- imidazo[4,5,1-jk][1]-benzazepin-2[1H]-one Intermediate2->Precursor Reduction Zilpaterol_d7 Zilpaterol-d7 Precursor->Zilpaterol_d7 Reductive Amination Reagents Acetone-d6, NaBD4 Reagents->Zilpaterol_d7 Purification Chromatography Zilpaterol_d7->Purification Characterization MS, NMR Purification->Characterization

Figure 1: Proposed workflow for the synthesis and analysis of Zilpaterol-d7.

Experimental Protocols

The following protocols are based on established chemical principles and patent literature. They are intended as a guide and may require optimization.

Stage 1: Synthesis of 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][3]-benzazepin-2[1H]-one (Precursor)

The synthesis of the precursor amine involves a multi-step process, often starting from simpler benzimidazole (B57391) derivatives. A key intermediate in this process is 4,5-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,6,7[1H]-trione-6-oxime.

Step 1: Oximation of the Tricyclic Ketone

The synthesis begins with the oximation of 5,6-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,7-[1H,4H]-dione.

  • Reaction: The tricyclic ketone is reacted with an inorganic nitrite, such as sodium nitrite, in an acidic medium to form the oxime intermediate.

  • Reagents and Conditions:

    • 5,6-dihydro-imidazo[4,5,1-jk][1]benzazepin-2,7-[1H,4H]-dione

    • Sodium nitrite

    • Aqueous acid (e.g., hydrochloric acid or sulfuric acid)

    • Temperature: Typically maintained between 0-10 °C.

  • Work-up: The resulting oxime precipitate is filtered, washed with water, and dried.

Step 2: Reduction of the Oxime

The oxime intermediate is then reduced to the corresponding amino alcohol.

  • Reaction: This reduction can be achieved in a two-step process: initial hydrogenation of the oxime to an amino-ketone, followed by reduction of the ketone to a hydroxyl group.

  • Reagents and Conditions:

    • Hydrogenation: The oxime is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere.

    • Reduction: The resulting amino-ketone is then reduced using a hydride reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent.

  • Work-up: After the reaction is complete, the catalyst is filtered off, the solvent is removed under reduced pressure, and the crude product is purified.

Stage 2: Synthesis of Zilpaterol-d7 via Reductive Amination

The final step involves the introduction of the deuterated isopropyl group onto the primary amine of the precursor.

  • Reaction: A reductive amination reaction is performed using deuterated acetone (B3395972) (acetone-d6) and a deuterated reducing agent.

  • Reagents and Conditions:

    • 6-amino-7-hydroxy-4,5,6,7-tetrahydro-imidazo[4,5,1-jk][1]-benzazepin-2[1H]-one

    • Acetone-d6 (as the source of the deuterated isopropyl group)

    • Sodium borodeuteride (NaBD₄) or sodium cyanoborodeuteride (NaCNBD₃) as the reducing agent.

    • Solvent: Methanol-d4 or ethanol-d6 (B42895) are suitable solvents to avoid isotopic dilution.

    • An acidic catalyst, such as acetic acid-d4, may be used to facilitate the formation of the intermediate iminium ion.

    • Temperature: The reaction is typically carried out at room temperature.

  • Work-up and Purification:

    • The reaction mixture is quenched with D₂O.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Data Presentation

The following tables summarize the expected key data points for the synthesis and characterization of Zilpaterol-d7.

Table 1: Summary of Synthetic Steps and Expected Yields

StepReactionKey ReagentsExpected Yield (%)
1OximationSodium nitrite, HCl80-90
2Reduction (Hydrogenation & Hydride Reduction)H₂, Pd/C; NaBH₄70-85
3Reductive Amination (Deuteration)Acetone-d6, NaBD₄60-75
Overall 34-57

Note: Yields are estimated based on typical organic reactions and will require experimental optimization.

Table 2: Analytical Characterization of Zilpaterol and Zilpaterol-d7

PropertyZilpaterolZilpaterol-d7
Molecular Formula C₁₄H₁₉N₃O₂C₁₄H₁₂D₇N₃O₂
Monoisotopic Mass 261.1477 g/mol 268.1920 g/mol
Mass (m/z) of [M+H]⁺ 262.1550269.1993
Expected Isotopic Purity N/A>98%
Key ¹H NMR Signals (δ, ppm) Signals for isopropyl group (septet and doublet)Absence or significant reduction of isopropyl signals
²H NMR Signals (δ, ppm) N/ASignals corresponding to the isopropyl group

Visualization of Key Processes

The following diagrams illustrate the core concepts involved in the synthesis and analysis of deuterated Zilpaterol.

G cluster_0 Reductive Amination Mechanism Amine Precursor Amine (R-NH2) Iminium Deuterated Iminium Ion Intermediate Amine->Iminium + Acetone-d6, -D2O Acetone Acetone-d6 Acetone->Iminium Zilpaterol_d7 Zilpaterol-d7 Iminium->Zilpaterol_d7 + NaBD4 NaBD4 NaBD4 NaBD4->Zilpaterol_d7

Figure 2: Simplified mechanism of the deuterated reductive amination step.

G Sample Sample containing Zilpaterol Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction IS Zilpaterol-d7 (Internal Standard) IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification (Ratio of Analyte to IS) LC_MS->Quantification

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

References

Acetyl-N-deisopropyl-Zilpaterol-d3 structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated metabolite of the β2-adrenergic agonist Zilpaterol. This document covers its chemical structure, molecular weight, proposed synthesis, and the fundamental signaling pathway associated with its parent compound.

Core Compound Data

This compound is a stable isotope-labeled form of a metabolite of Zilpaterol. The deuteration makes it a valuable internal standard for use in quantitative mass spectrometry-based bioanalytical studies. The N-deisopropylation and subsequent acetylation represent key metabolic transformations of the parent drug.

PropertyValueCitation
Molecular Formula C13H12D3N3O[1]
Molecular Weight 264.29 g/mol [1]
SMILES O=C1NC2=C(N1CC--INVALID-LINK--[C@@H]3O)C3=CC=C2[1]

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a three-stage process starting from Zilpaterol. The key transformations would be:

  • N-deisopropylation: Removal of the isopropyl group from the secondary amine.

  • N-acetylation: Introduction of an acetyl group to the resulting primary amine.

  • Deuteration: Introduction of three deuterium (B1214612) atoms on the acetyl group. A deuterated acetylating agent would be used in the final step.

G Zilpaterol Zilpaterol Deisopropylation N-deisopropylation Zilpaterol->Deisopropylation Deisopropyl_Zilpaterol N-deisopropyl-Zilpaterol Deisopropylation->Deisopropyl_Zilpaterol Acetylation Acetylation with Deuterated Acetic Anhydride Deisopropyl_Zilpaterol->Acetylation Final_Compound This compound Acetylation->Final_Compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: N-deisopropylation of Zilpaterol

A common method for the dealkylation of secondary amines is through the use of chloroformates followed by hydrolysis.

  • Materials: Zilpaterol, 1-chloroethyl chloroformate, methanol (B129727), dichloroethane (DCE), sodium bicarbonate, hydrochloric acid.

  • Procedure:

    • Dissolve Zilpaterol in anhydrous DCE.

    • Add a proton sponge, such as 2,6-lutidine.

    • Cool the mixture to 0°C and add 1-chloroethyl chloroformate dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction and concentrate under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux to cleave the carbamate (B1207046) intermediate.

    • After cooling, remove the solvent in vacuo.

    • Purify the crude product by column chromatography to yield N-deisopropyl-Zilpaterol.

Step 2: N-acetylation with a Deuterated Acetyl Group

  • Materials: N-deisopropyl-Zilpaterol, acetic anhydride-d6, triethylamine (B128534), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve N-deisopropyl-Zilpaterol in anhydrous DCM.

    • Add triethylamine as a base.

    • Cool the solution to 0°C and add acetic anhydride-d6 dropwise.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization.

Analytical Protocol: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of Zilpaterol and its metabolites in biological matrices.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (this compound) and an appropriate internal standard would be determined and optimized.

Signaling Pathway of the Parent Compound: Zilpaterol

Zilpaterol functions as a β2-adrenergic agonist. Its mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade. This compound, as a metabolite, is not expected to have the same agonist activity, but understanding the parent compound's pathway is crucial for contextualizing its biological relevance.

G cluster_cell Cell Membrane Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Muscle Protein Synthesis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified β2-adrenergic signaling pathway initiated by Zilpaterol.

References

Technical Guide: Acetyl-N-deisopropyl-Zilpaterol-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of an Acetyl-N-deisopropyl metabolite of Zilpaterol. This guide is intended for researchers in pharmacology, analytical chemistry, and drug metabolism studies.

Introduction

This compound is a stable isotope-labeled compound used primarily as an internal standard in quantitative analyses. Its structural similarity to the endogenous analyte, combined with its distinct mass, makes it an ideal tool for mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision in experimental results. Zilpaterol and its metabolites are of interest due to their activity as β-adrenergic agonists.

Manufacturer and Supplier

MedChemExpress is a known supplier of this compound. They provide this compound for research purposes.

Quantitative Data

The following table summarizes the key quantitative data for this compound.[1]

PropertyValue
Molecular Formula C₁₃H₁₂D₃N₃O₃
Molecular Weight 264.29 g/mol
Isotopic Purity Information not publicly available; typically >98% for such standards.
Chemical Purity Information not publicly available; typically high-grade for analytical standards.

Experimental Protocols

While specific protocols for this compound are not publicly available, it is typically used as an internal standard in LC-MS workflows. The following is a generalized experimental protocol for such an application.

Objective: To quantify the concentration of Acetyl-N-deisopropyl-Zilpaterol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Materials:

  • Biological matrix (e.g., plasma)

  • This compound (Internal Standard) stock solution

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solution)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the plasma sample into a microcentrifuge tube.

    • Add a small, precise volume (e.g., 10 µL) of the this compound internal standard stock solution to the plasma sample.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add a larger volume (e.g., 300 µL) of cold ACN with 0.1% formic acid to the sample.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Extraction:

    • Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • The analyte and the deuterated internal standard will co-elute from the LC column but will be distinguished by the mass spectrometer due to their mass difference.

    • The ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample.

Mandatory Visualizations

Signaling Pathway

Zilpaterol, the parent compound, functions as a β-adrenergic agonist. The diagram below illustrates the general signaling pathway initiated by the binding of a β-agonist to its receptor.

G cluster_cell Cell Membrane Zilpaterol Zilpaterol / Metabolite beta_AR β-Adrenergic Receptor Zilpaterol->beta_AR Binds G_protein G Protein (Gs) beta_AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: β-Adrenergic receptor signaling pathway initiated by Zilpaterol.

Experimental Workflow

The following diagram outlines a typical workflow for using this compound as an internal standard in a quantitative bioanalytical assay.

G start Start: Biological Sample (e.g., Plasma) add_is Spike with This compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant lc_ms_analysis LC-MS/MS Analysis extract_supernatant->lc_ms_analysis data_processing Data Processing: Peak Area Ratio Calculation lc_ms_analysis->data_processing quantification Final Quantification of Analyte data_processing->quantification

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

Technical Guide: Purity and Isotopic Enrichment of Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the purity and isotopic enrichment of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of a Zilpaterol (B38607) metabolite. The information presented herein is essential for its application in metabolic studies, pharmacokinetic research, and as an internal standard in analytical methodologies.

Quantitative Data Summary

The chemical purity and isotopic enrichment of this compound are critical parameters for its use in quantitative assays. The following tables summarize the typical specifications for this stable isotope-labeled compound.

Table 1: Chemical Purity of this compound

ParameterSpecificationAnalytical Method
Chemical Purity≥98%HPLC-UV
Impurity ProfileCharacterizedLC-MS/MS

Table 2: Isotopic Enrichment of this compound

ParameterSpecificationAnalytical Method
Deuterium (B1214612) Incorporation≥99 atom % DHigh-Resolution Mass Spectrometry (HRMS)
Isotopic Purity (d3)≥95%Mass Spectrometry (MS)
d0 Content≤0.5%Mass Spectrometry (MS)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the purity and isotopic enrichment of this compound.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the chemical purity of the compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Prepare a standard solution of this compound in methanol.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Characterization of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to confirm the elemental composition and determine the degree of deuterium incorporation.[1][2][3]

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[2][3]

  • Ionization Mode: Positive ion mode.

  • Procedure:

    • Infuse a dilute solution of the compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) directly into the mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Compare the experimentally measured monoisotopic mass with the theoretically calculated mass of this compound.

    • The isotopic distribution pattern is analyzed to confirm the incorporation of three deuterium atoms.

Quantification of Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides a sensitive and specific method for quantifying the isotopic purity of the labeled compound.[4][5][6][7][8]

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled to an HPLC system.

  • Ionization Mode: Positive electrospray ionization (ESI).

  • Monitoring: Selected Reaction Monitoring (SRM) is used to monitor the transitions of the deuterated (d3) and non-deuterated (d0) forms of the analyte.

  • Procedure:

    • Develop an optimized LC method to separate the analyte from the matrix.

    • Inject a known concentration of the sample.

    • Monitor the specific precursor-to-product ion transitions for both the d3 and d0 isotopologues.

    • Calculate the isotopic purity by comparing the peak area of the d3 isotopologue to the sum of the peak areas of all detected isotopologues.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting sp1 Weighing & Dissolution sp2 Serial Dilution sp1->sp2 am1 HPLC-UV Analysis sp2->am1 Chemical Purity am2 HRMS Analysis sp2->am2 Deuterium Incorporation am3 LC-MS/MS Analysis sp2->am3 Isotopic Purity dp1 Purity Calculation am1->dp1 dp2 Isotopic Enrichment Determination am2->dp2 am3->dp2 dp3 Final Report Generation dp1->dp3 dp2->dp3

Caption: Workflow for Purity and Isotopic Enrichment Analysis.

logical_relationship cluster_properties Key Properties cluster_applications Primary Applications compound Acetyl-N-deisopropyl- Zilpaterol-d3 purity Chemical Purity compound->purity enrichment Isotopic Enrichment compound->enrichment app1 Metabolic Studies purity->app1 app2 Pharmacokinetics purity->app2 app3 Internal Standard purity->app3 enrichment->app1 enrichment->app2 enrichment->app3

Caption: Relationship between Properties and Applications.

References

Relationship Between Zilpaterol and its Acetylated Deisopropyl Metabolite: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zilpaterol (B38607), a β2-adrenergic agonist, is primarily metabolized in livestock to N-deisopropyl zilpaterol and hydroxy-zilpaterol. While the pharmacological activities and metabolic pathways of these major metabolites are documented, information regarding an acetylated deisopropyl metabolite of Zilpaterol is notably scarce in publicly available scientific literature. A singular mention of a "structure–activity relationship assessment of N-acetylated deisopropyl zilpaterol" suggests its synthesis for in vitro studies, but its in vivo formation, metabolic relevance, and quantitative data remain uncharacterized. This technical guide synthesizes the current understanding of Zilpaterol's metabolism, focusing on its established major metabolites, while also addressing the data gap concerning the putative acetylated deisopropyl derivative. Detailed experimental protocols for the analysis of Zilpaterol and its known metabolites are provided, alongside visualizations of the metabolic and signaling pathways.

Introduction to Zilpaterol and its Metabolism

Zilpaterol is a synthetic β2-adrenergic agonist used as a feed supplement for cattle to promote muscle growth and improve feed efficiency.[1] Its mechanism of action is centered on its interaction with β2-adrenergic receptors, primarily in muscle and adipose tissues, which triggers a signaling cascade leading to increased protein synthesis and lipolysis.[2] The metabolic fate of Zilpaterol is a critical determinant of its efficacy and residue profiles in animal tissues.

Following oral administration, Zilpaterol is absorbed and undergoes metabolism, predominantly in the liver.[3] The primary routes of metabolism that have been identified across various species, including cattle and rats, are deisopropylation and hydroxylation.[4] The resulting major metabolites are N-deisopropyl zilpaterol and hydroxy-zilpaterol.[4][5] These metabolites, along with the parent compound, are mainly excreted in the urine.[4][5]

The Metabolites of Zilpaterol

N-deisopropyl zilpaterol

N-deisopropyl zilpaterol is a major metabolite formed by the enzymatic removal of the isopropyl group from the parent Zilpaterol molecule.[5] Pharmacological studies have shown that this metabolite is significantly less potent than Zilpaterol.[5]

Hydroxy-zilpaterol

Hydroxy-zilpaterol is another key metabolite resulting from the hydroxylation of the Zilpaterol structure.[4] While identified as a major metabolic product, detailed comparative potency data for this metabolite is not as readily available in the literature as for the N-deisopropyl metabolite.

The Putative Acetylated Deisopropyl Metabolite

The existence of an "acetylated deisopropyl metabolite" of Zilpaterol as a product of in vivo metabolism is not substantiated by the current body of scientific literature. A single reference to a "structure–activity relationship assessment of N-acetylated deisopropyl zilpaterol" implies that this compound has been synthesized for research, likely to explore how structural modifications impact receptor binding and activity.[4] However, there is no evidence to suggest that N-acetylation of deisopropyl zilpaterol is a significant metabolic pathway in animals.

Quantitative Data Summary

The following table summarizes the available quantitative data on the relative activity of Zilpaterol and its primary, well-documented metabolite.

CompoundDescriptionQuantitative Activity
Zilpaterol Parent β2-adrenergic agonistBaseline activity
N-deisopropyl zilpaterol Major metabolitePossesses approximately 1/10th the agonist activity of Zilpaterol on β2-adrenergic receptors.[5]
Hydroxy-zilpaterol Major metaboliteQuantitative activity data not readily available.
N-acetylated deisopropyl zilpaterol Putative/synthetic derivativeNo in vivo data available.

Detailed Experimental Protocols

The analysis of Zilpaterol and its metabolites in biological matrices is essential for regulatory monitoring and pharmacokinetic studies. The standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Extraction and Cleanup of Zilpaterol and its Metabolites from Animal Tissues

Objective: To extract and purify Zilpaterol and its metabolites from tissues (e.g., muscle, liver) for LC-MS/MS analysis.

Materials:

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or mixed-mode cation exchange)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Formic acid or Ammonium acetate

  • Internal standard (e.g., isotope-labeled Zilpaterol)

  • Nitrogen evaporator

Procedure:

  • Sample Homogenization: Weigh 1-5 grams of tissue and homogenize with a suitable buffer or solvent.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the homogenate to correct for matrix effects and extraction losses.

  • Extraction: Add 10-20 mL of methanol to the homogenate, vortex vigorously for 1-2 minutes, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins and separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water). b. Load the supernatant from the extraction step onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences. d. Elute the analytes with a stronger solvent (e.g., methanol or acetonitrile, sometimes with a small percentage of ammonia (B1221849) or formic acid to improve recovery).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a small, known volume (e.g., 200-500 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for Zilpaterol and its known metabolites must be optimized. For example:

    • Zilpaterol: m/z 262.2 -> 244.2, 202.1

    • N-deisopropyl zilpaterol: (requires determination of its specific m/z)

  • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Mandatory Visualizations

Zilpaterol Metabolic Pathway

Zilpaterol Zilpaterol N-deisopropyl zilpaterol N-deisopropyl zilpaterol Zilpaterol->N-deisopropyl zilpaterol Deisopropylation Hydroxy-zilpaterol Hydroxy-zilpaterol Zilpaterol->Hydroxy-zilpaterol Hydroxylation N-acetylated deisopropyl zilpaterol (Putative) N-acetylated deisopropyl zilpaterol (Putative) N-deisopropyl zilpaterol->N-acetylated deisopropyl zilpaterol (Putative) N-acetylation (Hypothesized)

Caption: Metabolic conversion of Zilpaterol to its major metabolites.

Beta-Adrenergic Signaling Pathway

cluster_membrane Cell Membrane Zilpaterol Zilpaterol beta_receptor β2-Adrenergic Receptor Zilpaterol->beta_receptor binds g_protein Gs Protein beta_receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase activates cAMP cAMP adenylyl_cyclase->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA activates response Cellular Response (e.g., Protein Synthesis ↑, Lipolysis ↑) PKA->response phosphorylates targets

Caption: Simplified signaling cascade following Zilpaterol binding to its receptor.

Experimental Workflow for Metabolite Analysis

sample Tissue Sample homogenization Homogenization & IS Spiking sample->homogenization extraction Solvent Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Quantification analysis->quantification

Caption: Step-by-step workflow for the analysis of Zilpaterol metabolites.

References

The Role of Acetyl-N-deisopropyl-Zilpaterol-d3 in Modern Drug Metabolism Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the function of Acetyl-N-deisopropyl-Zilpaterol-d3 in the context of drug metabolism studies. While not an active metabolite itself, this isotopically labeled compound serves as a critical tool for the accurate quantification of Zilpaterol and its metabolites in complex biological matrices. This document will delve into the principles of using deuterated internal standards, the metabolic pathways of Zilpaterol, and detailed experimental protocols for its analysis, empowering researchers to achieve robust and reliable data in pharmacokinetic and residue analysis studies.

Introduction: The Critical Role of Internal Standards in Drug Metabolism

In drug metabolism studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard is paramount for achieving accurate and precise quantification.[1][2] An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to both calibration standards and unknown samples. Its purpose is to correct for variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.

Deuterated internal standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are considered the "gold standard" in quantitative mass spectrometry.[3] Because they are chemically almost identical to the analyte, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer's source. However, their increased mass allows them to be distinguished from the native analyte by the mass spectrometer. This near-ideal behavior enables them to effectively compensate for matrix effects, which are a common source of analytical variability in biological samples.

This compound: A Tool for Precise Quantification

This compound is a synthetic, isotopically labeled derivative of a known metabolite of Zilpaterol. Its name provides insight into its structure and intended function:

  • Zilpaterol: The parent drug, a β2-adrenergic agonist used to increase lean muscle mass in cattle.

  • N-deisopropyl: This indicates the removal of an isopropyl group from the nitrogen atom, a common metabolic transformation. "N-deisopropyl-Zilpaterol" is a known metabolite of Zilpaterol.[4]

  • Acetyl: An acetyl group has been added to the molecule. This chemical modification may be used to improve chromatographic behavior or ionization efficiency.

  • -d3: Three deuterium atoms have been incorporated into the molecule, providing the mass shift necessary for its use as an internal standard.

Therefore, this compound is not a compound with its own metabolic function but is designed to be an ideal internal standard for the quantification of Zilpaterol and its N-deisopropyl metabolite in biological samples.

Metabolic Pathway of Zilpaterol

Zilpaterol undergoes limited metabolism in cattle, with the parent compound and a few key metabolites being the primary residues found in tissues and excreta. The major metabolic pathway involves the dealkylation of the isopropyl group attached to the nitrogen atom.

The primary metabolites of Zilpaterol include:

  • N-deisopropyl Zilpaterol: Formed by the removal of the isopropyl group.[4]

  • Hydroxylated metabolites: Introduction of a hydroxyl group onto the aromatic ring structure.

The parent compound, Zilpaterol, along with its desisopropyl and hydroxylated metabolites, constitute the majority of the identifiable residues in cattle urine.[5]

Zilpaterol_Metabolism Zilpaterol Zilpaterol Deisopropyl N-deisopropyl Zilpaterol Zilpaterol->Deisopropyl Dealkylation Hydroxylated Hydroxylated Metabolites Zilpaterol->Hydroxylated Hydroxylation Excretion Excretion (Urine and Feces) Zilpaterol->Excretion Deisopropyl->Excretion Hydroxylated->Excretion

Caption: Metabolic pathway of Zilpaterol.

Experimental Protocol for Zilpaterol Quantification using a Deuterated Internal Standard

The following is a generalized experimental protocol for the quantification of Zilpaterol in biological matrices, such as liver or muscle tissue, using LC-MS/MS with a deuterated internal standard like this compound.

Sample Preparation
  • Homogenization: Weigh 1-2 grams of tissue and homogenize in a suitable buffer.

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenate.

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate (B1210297) or a mixture of isopropanol (B130326) and dichloromethane.

    • Alternatively, use solid-phase extraction (SPE) with a cation exchange or reversed-phase cartridge for cleanup and concentration.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.[6][7]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[6]

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Data Analysis

The concentration of Zilpaterol in the unknown samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of Zilpaterol and a constant concentration of the internal standard.

Quantitative Data Presentation

The following tables summarize typical quantitative parameters from LC-MS/MS methods for Zilpaterol analysis.

Table 1: LC-MS/MS Parameters for Zilpaterol Analysis

ParameterValueReference
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6][7]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Ionization Mode ESI Positive[6]
Precursor Ion (m/z) 262.2[7]
Product Ions (m/z) 244.2, 185.1[7]

Table 2: Method Performance Characteristics

ParameterValueReference
Limit of Quantification (LOQ) 0.1 - 1.0 µg/kg[8]
Linearity (r²) > 0.99[8]
Recovery (%) 85 - 115%[6][8]
Intra-day Precision (%RSD) < 10%[1]
Inter-day Precision (%RSD) < 15%[1]

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for a typical drug metabolism study using a deuterated internal standard and the signaling pathway of β2-adrenergic agonists like Zilpaterol.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue) Spike Spike with Acetyl-N-deisopropyl- Zilpaterol-d3 (Internal Standard) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Reconstitute Evaporation and Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MSMS MS/MS Detection LC->MSMS Quant Quantification (Analyte/IS Ratio) MSMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for Zilpaterol analysis.

Zilpaterol_Signaling cluster_effects Physiological Effects Zilpaterol Zilpaterol Beta2AR β2-Adrenergic Receptor Zilpaterol->Beta2AR GProtein Gs Protein Activation Beta2AR->GProtein AC Adenylyl Cyclase Activation GProtein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Lipolysis ↑ Lipolysis PKA->Lipolysis ProteinSynth ↑ Protein Synthesis PKA->ProteinSynth

Caption: Zilpaterol's β2-adrenergic signaling pathway.

Conclusion

This compound, while not a direct participant in metabolic processes, is an indispensable tool for the accurate and precise quantification of Zilpaterol and its metabolites in drug metabolism and residue analysis studies. Its use as a deuterated internal standard in LC-MS/MS methods allows researchers to overcome the challenges posed by complex biological matrices, ensuring the generation of high-quality, reliable data. This technical guide has provided the foundational knowledge, experimental protocols, and conceptual frameworks necessary for the effective application of this and similar internal standards in the field of drug development and food safety.

References

Technical Guide: Certificate of Analysis for Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for Acetyl-N-deisopropyl-Zilpaterol-d3. This deuterated internal standard is critical for the accurate quantification of Zilpaterol (B38607) and its metabolites in complex biological matrices. The information presented herein is synthesized from established analytical methodologies for Zilpaterol and serves as a representative guide to the quality control and characterization of this analytical standard.

Data Presentation: Representative Analytical Data

The quantitative data typically presented in a Certificate of Analysis for a high-purity analytical standard is summarized below. These values are representative and may vary slightly between different manufacturing lots.

Table 1: Physicochemical Properties and Identification

ParameterSpecification
Chemical Name This compound
Synonyms Labeled Acetyl-N-deisopropyl-Zilpaterol
Molecular Formula C₁₅H₁₆D₃N₃O₃
Molecular Weight 294.35 g/mol
CAS Number Not available
Appearance White to off-white solid

Table 2: Quality and Purity Assessment

ParameterMethodSpecification
Purity HPLC/LC-MS≥98%
Isotopic Enrichment Mass Spectrometry≥99 atom % D
Chemical Identity ¹H NMR, Mass SpectrometryConforms to structure
Solubility VisualSoluble in Methanol, Acetonitrile

Table 3: Illustrative Mass Spectrometry Data

This table outlines the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions, which are crucial for developing quantitative LC-MS/MS methods.

AnalysisIonization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
MS/MS ESI+295.2To be determined experimentally; fragments will be shifted by +3 Da compared to the non-deuterated standard.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and use of this internal standard. The following protocols are based on established methods for Zilpaterol analysis.[1][2][3]

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the chemical purity of the substance by separating it from any potential impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.3.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program: A linear gradient starting at 95% A, decreasing to 0% A over 8 minutes, holding for 2 minutes, and then re-equilibrating.[1]

  • Flow Rate: 0.2 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.[1]

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram relative to all other detected peaks.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

This protocol confirms the chemical structure and determines the degree of deuterium (B1214612) incorporation.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Sample Introduction: Direct infusion or via LC.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Source Parameters: Ion spray voltage set to 5.0 kV and capillary temperature at 350°C.[1]

  • MS Scan Mode: Full scan mode to determine the accurate mass of the parent ion [M+H]⁺.

  • MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation pattern for structural confirmation. The collision energy is optimized to produce significant fragment ions.

  • Data Analysis: The measured accurate mass of the parent ion is compared to the theoretical calculated mass. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to calculate the isotopic enrichment percentage.

Mandatory Visualizations

Signaling Pathway of Zilpaterol

Zilpaterol, the parent compound, functions as a β2-adrenergic agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade.

Zilpaterol_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle) Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., Muscle Hypertrophy) Downstream->Response

Caption: The β2-adrenergic signaling cascade initiated by Zilpaterol.

Analytical Workflow for Residue Analysis

The following diagram illustrates a typical workflow for quantifying a target analyte in a biological sample using a deuterated internal standard like this compound.

Analytical_Workflow LC-MS/MS Analytical Workflow Sample 1. Sample Collection (e.g., Tissue, Plasma) Spike 2. Spiking Add Acetyl-N-deisopropyl- Zilpaterol-d3 (Internal Standard) Sample->Spike Extraction 3. Sample Preparation (e.g., Hydrolysis, Extraction, Clean-up) Spike->Extraction Analysis 4. LC-MS/MS Analysis Extraction->Analysis Quant 5. Quantification (Ratio of Analyte to Internal Standard) Analysis->Quant Report 6. Final Report Quant->Report

Caption: Workflow for residue analysis using an internal standard.

References

The Cornerstone of Precision: A Technical Guide to the Storage and Stability of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biomedical fields, the integrity of analytical data is paramount. Deuterated internal standards are fundamental to achieving the accuracy and precision required in demanding applications such as mass spectrometry-based assays. Their near-identical physicochemical properties to the analyte of interest allow for effective correction of variability during sample preparation and analysis. However, the stability of these critical reagents is not absolute and is contingent upon proper storage and handling. This in-depth technical guide provides a comprehensive overview of the best practices for maintaining the stability of deuterated internal standards, detailed experimental protocols for stability assessment, and an exploration of common degradation pathways.

Best Practices for Storage and Handling

The longevity and reliability of deuterated internal standards are directly influenced by their storage and handling. Adherence to best practices is crucial to prevent chemical degradation and isotopic exchange, which can compromise the accuracy of quantitative results.

1.1. Storage Conditions

Proper storage is the first line of defense in preserving the integrity of deuterated standards. Key factors to consider include temperature, light exposure, and the storage matrix.

  • Temperature: The appropriate storage temperature is dictated by the nature of the compound (solid or in solution) and the duration of storage. For long-term storage of solid or lyophilized standards, temperatures of -20°C or colder are generally recommended to minimize chemical degradation.[1] Solutions of deuterated standards in aprotic solvents can be stored at 2-8°C for short- to medium-term periods (weeks to months) or at -20°C for longer durations.[1] It is imperative to consult the manufacturer's Certificate of Analysis for specific storage temperature recommendations.[2]

  • Light Protection: Many organic molecules are susceptible to photodegradation. Therefore, it is a standard practice to store deuterated standards in amber vials or in the dark to prevent light-induced decomposition.[2]

  • Inert Atmosphere: To mitigate the risk of oxidation, deuterated compounds, especially those sensitive to oxidation, should be handled and stored under an inert atmosphere, such as dry nitrogen or argon.[2]

  • Solvent Selection: The choice of solvent is critical, particularly for preventing hydrogen-deuterium (H/D) exchange. High-purity aprotic solvents like acetonitrile, methanol, and ethyl acetate (B1210297) are generally recommended for preparing stock solutions.[1] Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, thereby compromising the isotopic purity of the standard.[1][3]

1.2. Preparation of Stock and Working Solutions

The accurate preparation of stock and working solutions is a critical step in the analytical workflow.

  • Equilibration: Before opening, sealed containers of solid standards should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: The required amount of the standard should be accurately weighed using a calibrated analytical balance in a controlled environment, preferably under an inert atmosphere.

  • Dissolution and Dilution: The weighed standard should be quantitatively transferred to a Class A volumetric flask and dissolved in a small amount of the appropriate high-purity solvent. Once dissolved, the solution should be diluted to the mark.

  • Mixing and Storage: The flask should be stoppered and mixed thoroughly. The resulting stock solution should be transferred to a clearly labeled, airtight container, such as an amber vial with a PTFE-lined cap, and stored under the recommended conditions.[1] It is advisable to prepare smaller aliquots for daily use to minimize repeated warming and cooling of the main stock solution.

Stability Assessment: Experimental Protocols

Validating the stability of deuterated internal standards under the conditions of the entire analytical process is a regulatory requirement and essential for ensuring data integrity. Stability studies are typically categorized into short-term, long-term, and freeze-thaw assessments.

2.1. Long-Term and Short-Term Stability

These studies evaluate the stability of the internal standard in a given matrix over time at specified storage temperatures.

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as the study samples. Spike these QC samples with the deuterated internal standard at the working concentration.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (analyte peak area / internal standard peak area).[2]

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the intended storage conditions (e.g., room temperature for short-term stability, 4°C or -20°C for long-term stability).[2]

  • Analyze samples at predefined intervals:

    • Short-Term (Bench-Top) Stability: Analyze samples at various time points, such as 4, 8, and 24 hours, to simulate the time samples might spend at room temperature during processing.[2]

    • Long-Term Stability: Analyze samples at intervals such as 1, 3, 6, and 12 months to cover the expected duration of a clinical or research study.[2]

  • Data Evaluation: Calculate the mean response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the mean response ratio at each time point is within a predefined acceptance criterion, typically ±15% of the T0 value.[2]

2.2. Freeze-Thaw Stability

This study is crucial for samples that may undergo freezing and thawing cycles during storage and handling.

Experimental Protocol:

  • Prepare QC Samples: As described in the long-term stability protocol.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12-24 hours.[4][5]

    • Thaw the samples completely at room temperature.[4][5]

    • Repeat this freeze-thaw cycle for a minimum of three cycles.[5][6]

  • Analysis: After the final thaw cycle, analyze the QC samples.

  • Data Evaluation: Compare the mean response ratio of the freeze-thaw samples to the T0 baseline. The internal standard is deemed stable if the results are within the ±15% acceptance criteria.[6]

2.3. Accelerated Stability Studies

Accelerated stability studies expose the standard to elevated stress conditions (e.g., higher temperature and humidity) to predict its long-term stability and shelf-life in a shorter timeframe.[7][8] These studies are particularly useful in early drug development.

Experimental Protocol:

  • Stress Conditions: Store the deuterated standard (as a solid or in solution) under exaggerated conditions, for example, 40°C with 75% relative humidity.[7]

  • Time Points: Analyze the standard at intervals such as 0, 1, 3, and 6 months.

  • Analysis: Use a validated stability-indicating method to detect any degradation.

  • Data Evaluation: The data is used to model the degradation kinetics and extrapolate the shelf-life under recommended storage conditions. A significant change is often defined as a 5% loss in potency from the initial value or any specified degradant exceeding its limit.[7]

Quantitative Stability Data

The stability of deuterated internal standards is highly dependent on the compound, the solvent, and the storage conditions. The following tables summarize available quantitative data.

Table 1: General Storage Recommendations and Expected Stability

FormStorage TemperatureExpected Stability DurationNotes
Lyophilized Powder-20°C or belowLong-term (Years)Store in a desiccator to protect from moisture.[1]
In Aprotic Solvent2-8°CShort to Medium-term (Weeks to Months)Protect from light. Use amber vials. Ensure the container is well-sealed. For a testosterone (B1683101) solution in 1,2-dimethoxyethane, decomposition is less than 1% in 12 months when stored at 2-8°C and protected from light.[1]
In Aprotic Solvent-20°C or belowMedium to Long-term (Months to a Year+)Minimizes solvent evaporation and slows degradation. Be cautious of repeated freeze-thaw cycles.[1]
In Aqueous/Protic Solvent2-8°CShort-term (Hours to Days)Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed for immediate use.[1]

Table 2: Impact of Internal Standard Choice on Assay Performance

AssayInternal Standard TypeMean Bias (%)Standard Deviation (%)Finding
Kahalalide FAnalog IS96.88.6Deuterated IS showed improved accuracy and precision.[6]
Deuterated IS100.37.6
SirolimusDeuterated (SIR-d3)-5.7 (High QC)Deuterated IS demonstrated lower imprecision compared to a structural analog.[6]
Structural Analog (DMR)-9.7 (High QC)

Degradation Pathways and Logical Workflows

Understanding the potential degradation pathways is crucial for developing stable formulations and robust analytical methods. The primary modes of degradation for deuterated internal standards are chemical degradation (hydrolysis, oxidation) and isotopic instability (H/D exchange).

4.1. Hydrogen-Deuterium (H/D) Exchange

H/D exchange is a significant concern for deuterated standards, where deuterium atoms are replaced by protons from the solvent or matrix.[2] This leads to a change in the mass of the internal standard and can cause quantification errors.

  • Factors Influencing H/D Exchange:

    • Solvent: Protic solvents (e.g., water, methanol) are the main drivers of H/D exchange.[9]

    • pH: The exchange can be catalyzed by both acids and bases. The minimum exchange rate for many compounds is observed at a pH of approximately 2.5-2.6.[9]

    • Temperature: Higher temperatures accelerate the rate of exchange.[2]

    • Position of Deuterium: Deuterium atoms on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2]

Diagram 1: General Workflow for Handling Deuterated Internal Standards

G cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis Storage Receive and Store Standard (-20°C or as recommended) Equilibrate Equilibrate to Room Temp. Storage->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Aprotic Solvent Weigh->Dissolve Stock Prepare Stock Solution Dissolve->Stock Working Prepare Working Solution (Fresh) Stock->Working Spike Spike into Sample Working->Spike Extract Sample Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: General workflow for handling deuterated internal standards.

4.2. Chemical Degradation Pathways

Deuterated standards, like their non-deuterated counterparts, can undergo chemical degradation through various pathways, including hydrolysis and oxidation.

4.2.1. Hydrolysis

Hydrolysis is a common degradation pathway for compounds containing functional groups such as esters, amides, lactones, and lactams.[10] The reaction is often catalyzed by acidic or basic conditions.

Diagram 2: Hydrolysis of a Deuterated Ester

G Ester Deuterated Ester (R-CO-OR') D-labeled R or R' group Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Ester->Products Hydrolysis Catalyst + H2O (H+ or OH-)

Caption: Hydrolysis of a deuterated ester.

4.2.2. Oxidation

Oxidation is another prevalent degradation pathway, often involving reaction with atmospheric oxygen (auto-oxidation) or peroxides present as impurities in excipients. Functional groups susceptible to oxidation include phenols, thiols, and aldehydes.

Diagram 3: Oxidation of a Deuterated Phenolic Compound

G Phenol Deuterated Phenol Ar-OD or D-labeled Ar Quinone Corresponding Quinone O=Ar=O Phenol->Quinone Oxidation Oxidant + [O]

Caption: Oxidation of a deuterated phenolic compound.

4.3. Experimental Workflow for Stability Assessment

The logical flow of a stability study is crucial for obtaining reliable data.

Diagram 4: Experimental Workflow for Stability Validation

G Start Start Stability Study Prep_QC Prepare Spiked QC Samples (Low and High Conc.) Start->Prep_QC T0 Analyze T0 Samples (Establish Baseline) Prep_QC->T0 Storage Storage Conditions T0->Storage LT Long-Term (-20°C or 4°C) Storage->LT ST Short-Term (Room Temp) Storage->ST FT Freeze-Thaw (≥3 cycles) Storage->FT Timepoints Analyze at Predefined Time Points LT->Timepoints ST->Timepoints Final_Analysis Analyze after Final Cycle FT->Final_Analysis Evaluation Data Evaluation (Compare to T0, ±15%) Timepoints->Evaluation Final_Analysis->Evaluation Stable Stable Evaluation->Stable Within criteria Unstable Unstable Evaluation->Unstable Outside criteria

References

Methodological & Application

Application Note: Quantification of Zilpaterol in Biological Matrices using Acetyl-N-deisopropyl-Zilpaterol-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Zilpaterol (B38607) in various biological matrices, such as urine, liver, and muscle tissue, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a novel stable isotope-labeled internal standard, Acetyl-N-deisopropyl-Zilpaterol-d3, is employed. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance data.

Introduction

Zilpaterol is a β2-adrenergic agonist that has been used in livestock to promote muscle growth and improve feed efficiency.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for Zilpaterol in edible tissues due to potential risks to human consumers.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring Zilpaterol residues in animal-derived food products.

Stable isotope-labeled internal standards are widely recognized as the gold standard for quantitative mass spectrometry, as they effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[2] This application note details the use of this compound as an internal standard for the accurate quantification of Zilpaterol. This internal standard is a deuterated analog of a potential Zilpaterol metabolite, designed to mimic the analytical behavior of the target analyte closely.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zilpaterol HCl and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zilpaterol by serial dilution of the primary stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

Sample Preparation

The following protocols are generalized and may require optimization for specific matrices.

Urine Sample Preparation:

  • Centrifuge the urine sample to remove particulate matter.

  • To 1 mL of the supernatant, add 50 µL of the internal standard spiking solution.

  • Add 1 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 20 µL of β-glucuronidase/arylsulfatase.

  • Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate Zilpaterol metabolites.

  • Proceed with Solid-Phase Extraction (SPE) cleanup.

Tissue (Liver, Muscle) Sample Preparation:

  • Homogenize 2 g of the tissue sample.

  • Add 50 µL of the internal standard spiking solution.

  • Add 8 mL of acetonitrile and vortex thoroughly for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of 0.1% formic acid in water.

  • Proceed with Solid-Phase Extraction (SPE) cleanup.

Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

  • Elute the analytes with 3 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Zilpaterol 262.2244.215
262.2185.125
This compound 265.2247.215

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Data Presentation

The use of this compound as an internal standard significantly improves the method's performance. The following tables summarize the quantitative data obtained during method validation.

Table 1: Method Performance Characteristics

ParameterUrineLiverMuscle
Linear Range (ng/mL or ng/g) 0.1 - 500.1 - 500.1 - 50
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Limit of Detection (LOD) 0.030.040.04
Limit of Quantification (LOQ) 0.10.10.1

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/g)Recovery (%)RSD (%)
Urine 0.598.54.2
5101.23.1
2599.82.5
Liver 0.595.35.5
598.73.8
2597.12.9
Muscle 0.596.84.8
5100.53.5
2598.92.7

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine, Tissue) spike Spike with This compound sample->spike extraction Extraction (LLE or Protein Precipitation) spike->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for Zilpaterol quantification.

signaling_pathway Zilpaterol Zilpaterol Beta2_Receptor β2-Adrenergic Receptor Zilpaterol->Beta2_Receptor Binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) Activation cAMP->PKA Muscle_Growth Increased Muscle Protein Synthesis Decreased Protein Degradation PKA->Muscle_Growth Phosphorylates targets leading to

Caption: Simplified signaling pathway of Zilpaterol.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate means for the quantification of Zilpaterol in various biological matrices. The detailed protocols and performance data demonstrate the suitability of this method for research and monitoring purposes in the field of drug development and food safety.

References

Application Note: Quantification of Zilpaterol in Bovine Liver using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Zilpaterol in bovine liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a deuterated internal standard (Zilpaterol-d7) for accurate and precise quantification. The methodology covers sample preparation, including homogenization, methanolic extraction, and solid-phase extraction (SPE) cleanup, followed by chromatographic separation and mass spectrometric detection. This method is suitable for residue analysis and pharmacokinetic studies.

Introduction

Zilpaterol is a β-adrenergic agonist used as a growth promoter in cattle to increase muscle mass and improve feed efficiency.[1] Regulatory bodies in various countries have established maximum residue limits (MRLs) for Zilpaterol in edible tissues to ensure consumer safety. Consequently, sensitive and specific analytical methods are required for the routine monitoring of Zilpaterol residues in animal-derived food products. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for quantifying veterinary drug residues. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is crucial for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the results.[1]

Experimental

Reagents and Materials
Standard Solution Preparation

Zilpaterol Stock Solution (100 µg/mL): Accurately weigh 10 mg of Zilpaterol Hydrochloride and dissolve it in 100 mL of methanol.

Zilpaterol-d7 Stock Solution (100 µg/mL): Accurately weigh 1 mg of Zilpaterol-d7 and dissolve it in 10 mL of methanol.[3]

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zilpaterol stock solution with a mixture of acetonitrile and water (1:9 v/v) to obtain concentrations ranging from 0.2 to 10 ng/mL.[4]

Internal Standard Spiking Solution (100 ng/mL): Dilute the Zilpaterol-d7 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation
  • Homogenization: Homogenize 5 g of bovine liver tissue.[5]

  • Extraction:

    • To the homogenized tissue in a 50 mL centrifuge tube, add 20 mL of methanol.

    • Vortex for 10 seconds and shake for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Repeat the extraction of the pellet twice more with 20 mL and 10 mL of methanol, respectively, combining all supernatants.[5]

    • Adjust the final volume of the combined extracts to 50 mL with methanol.[5]

  • Internal Standard Spiking: Spike the sample extracts with the Zilpaterol-d7 internal standard solution.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis PRiME MCX SPE cartridge.

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a solution of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of 20:80 methanol/water.[5]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., 2.1 x 150 mm, 3.5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Start at 5% B, increase to 90% B over 6 minutes, hold for 2 minutes, then return to initial conditions.[5]
Flow Rate 0.4 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C[4]

Mass Spectrometry (MS) Conditions:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)[5]
Source Temperature 120 °C[5]
Desolvation Temperature 300 °C[5]
Desolvation Gas Flow 1000 L/hr[5]
Cone Gas Flow 30 L/hr[5]

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Zilpaterol 262.2185.12522
262.2201.12518
Zilpaterol-d7 269.1251.1-10

Note: Cone voltage for Zilpaterol-d7 should be optimized based on the specific instrument used.

Data Presentation

The quantitative performance of the method is summarized in the following table. Data is compiled from various studies employing similar methodologies.

ParameterResult
Linearity (R²) > 0.99[6]
Limit of Quantification (LOQ) 0.2 µg/kg[6]
Recovery 94.1% - 120.0%[6]
Precision (RSD) < 15%
Intra-day Recovery 100.9% - 108.5%[4]
Inter-day Recovery 103.3% - 104.5%[4]

Experimental Workflow Diagram

Zilpaterol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization 1. Homogenization (5g Bovine Liver) Extraction 2. Methanol Extraction Homogenization->Extraction Spiking 3. Internal Standard Spiking (Zilpaterol-d7) Extraction->Spiking SPE 4. Solid-Phase Extraction (Oasis PRiME MCX) Spiking->SPE Evap_Recon 5. Evaporation & Reconstitution SPE->Evap_Recon LC_Separation 6. LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection 7. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification 8. Quantification (Calibration Curve) MS_Detection->Quantification

Caption: LC-MS/MS workflow for Zilpaterol quantification.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of Zilpaterol in bovine liver. The use of a deuterated internal standard ensures high accuracy and precision, making the method suitable for regulatory monitoring and research applications. The presented sample preparation protocol, including SPE cleanup, effectively removes matrix interferences, leading to reliable and reproducible results.

References

Application Notes and Protocols for the Quantitative Analysis of β-Agonists in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-adrenergic agonists (β-agonists) are synthetic compounds that can promote the growth of lean muscle and improve feed efficiency in livestock.[1] While some β-agonists, like ractopamine (B1197949) and zilpaterol, are approved for use in animal feed in countries like the United States, they are banned for this purpose in many other regions, including the European Union, due to potential risks to human health.[2][3][4] These compounds, originally developed for treating respiratory conditions in humans, can cause symptoms like muscle tremors and cardiac palpitation if consumed in sufficient quantities from meat products.[5][6] Consequently, robust and sensitive analytical methods are required by regulatory agencies and food safety laboratories to monitor animal feed and ensure compliance with national and international regulations.[2] This application note details a comprehensive protocol for the quantitative analysis of various β-agonist residues in animal feed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive detection method.[7]

Signaling Pathway of β-Agonists

Beta-agonists exert their effects by binding to β-adrenergic receptors on the surface of cells in muscle and fat tissues.[1] This binding event primarily activates a Gs-protein-coupled signaling cascade. The activated Gs-protein stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[8][9][10] The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream proteins, leading to altered metabolism that favors protein synthesis and lipolysis (fat breakdown), resulting in increased lean muscle mass.[8]

Beta_Agonist_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor β-Adrenergic Receptor G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_act Gs Protein (active) G_Protein->G_Protein_act AC Adenylyl Cyclase (inactive) G_Protein_act->AC Activates AC_act Adenylyl Cyclase (active) AC->AC_act cAMP cAMP AC_act->cAMP Converts ATP ATP ATP->AC_act PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_act Protein Kinase A (active) PKA->PKA_act Response Cellular Response (Protein Synthesis ↑, Lipolysis ↑) PKA_act->Response Phosphorylates Targets Agonist β-Agonist Agonist->Receptor Binds

Caption: Simplified β-agonist signaling pathway.

Experimental Protocol: QuEChERS and LC-MS/MS

This protocol outlines a method for the simultaneous determination of multiple β-agonist residues in animal feed using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.[11][12] The QuEChERS approach simplifies the extraction and cleanup process, reducing solvent consumption and analysis time.[12][13]

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade).

  • Reagents: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent.

  • Standards: Certified reference standards for target β-agonists (e.g., Clenbuterol, Ractopamine, Salbutamol, Zilpaterol) and their corresponding stable isotope-labeled internal standards (e.g., Clenbuterol-d9).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, mechanical shaker, nitrogen evaporator, LC-MS/MS system.

2. Sample Preparation (QuEChERS Method)

  • Homogenization: Grind the animal feed sample to a fine, uniform powder.

  • Extraction:

    • Weigh 2-5 g of the homogenized sample into a 50 mL centrifuge tube.[2][11]

    • Add 10 mL of water and vortex for 1 minute to disperse the sample.[11]

    • Add 10 mL of acetonitrile containing 1% formic acid or 4% ammonia.[11] The choice of acidic or basic conditions depends on the target analytes.

    • Vortex vigorously for 3 minutes to ensure thorough mixing.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4,000-10,000 rpm for 10 minutes.[2][11]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE cleanup sorbents. A common combination is 50 mg of PSA and 25-50 mg of C18 per mL of extract.[11] PSA removes polar interferences, while C18 removes non-polar interferences like fats.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 5-10 minutes.[2]

  • Final Preparation:

    • Transfer an aliquot of the cleaned extract into a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

    • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).[2]

    • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • LC System: HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase: A gradient elution using A) 0.1% formic acid in water and B) Methanol or Acetonitrile.[11][14]

  • Flow Rate: 0.2-0.4 mL/min.[14]

  • Injection Volume: 5-10 µL.[2]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[11]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte for confirmation and quantification.[11]

General Experimental Workflow

The overall process from sample receipt to final data reporting follows a structured workflow to ensure accuracy and reproducibility. This involves initial sample processing, extraction and cleanup to isolate the target analytes from the complex feed matrix, sensitive detection by LC-MS/MS, and finally, data analysis to quantify the β-agonists.

Experimental_Workflow Sample 1. Sample Receipt & Homogenization Spike Internal Standard Spiking Sample->Spike Extract 2. Extraction (QuEChERS) Spike->Extract Cleanup 3. Dispersive SPE Cleanup (d-SPE) Extract->Cleanup Evap 4. Evaporation & Reconstitution Cleanup->Evap LCMS 5. LC-MS/MS Analysis (ESI+, MRM) Evap->LCMS Data 6. Data Processing & Quantification LCMS->Data Report 7. Final Report Data->Report

Caption: Workflow for β-agonist analysis in animal feed.

Quantitative Data and Performance

The performance of the analytical method is evaluated through validation parameters such as linearity, limit of quantification (LOQ), and recovery. The data presented below is a summary from various studies, demonstrating the typical performance of LC-MS/MS methods for β-agonist analysis.

Table 1: Common β-Agonists Analyzed in Animal Feed and Tissues

β-AgonistCommon Use / StatusKey Tissues for Residue Analysis
Ractopamine Growth promoter in cattle and swine (approved in some countries).[1][3]Liver, Muscle, Pork[2][5]
Zilpaterol Growth promoter in cattle (approved in some countries).[3][15]Liver, Muscle[5]
Clenbuterol Banned for use as a growth promoter in most countries.[2][16]Liver, Pork, Milk, Eggs[2]
Salbutamol Banned for use as a growth promoter in most countries.[17]Liver, Pork, Muscle[2][5]
Cimaterol Banned for use as a growth promoter in most countries.[2]Liver, Pork, Milk, Eggs[2]
Terbutaline Banned for use as a growth promoter in most countries.[2]Liver, Pork, Muscle[2][5]

Table 2: Example Performance Data of LC-MS/MS Methods for β-Agonist Analysis

AnalyteMatrixLOQ (µg/kg)Average Recovery (%)Reference
ClenbuterolPork0.10105.3[6]
SalbutamolPork0.54101.2[6]
RactopaminePork0.6399.4[6]
18 β-AgonistsAnimal Feed5078.4 - 107.1[11]
ClenbuterolLiver0.175 - 120[2]
CimaterolLiver0.575 - 120[2]
6 β-AgonistsPork & Liver0.10 - 0.3075.8 - 97.9[5]

LOQ (Limit of Quantification) is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Recovery (%) indicates the efficiency of the extraction process.

Conclusion

The described methodology, combining QuEChERS sample preparation with LC-MS/MS analysis, provides a highly effective, sensitive, and reliable framework for the quantitative determination of β-agonist residues in animal feed. The method demonstrates excellent recovery rates and low limits of quantification, meeting the stringent requirements set by international regulatory bodies.[2][11] This protocol can be readily implemented by analytical laboratories for routine monitoring and surveillance programs to ensure the safety of the food supply chain and enforce regulations concerning the use of growth promoters in livestock production.

References

Application of Acetyl-N-deisopropyl-Zilpaterol-d3 in Veterinary Drug Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a β-adrenergic agonist used to increase lean muscle mass and improve feed efficiency in livestock, particularly cattle. However, its use is regulated due to potential risks to human health from the consumption of residues in meat products. To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for Zilpaterol in various animal tissues. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of Zilpaterol residues.

Acetyl-N-deisopropyl-Zilpaterol is a metabolite of Zilpaterol identified in cattle. Its deuterated isotopologue, Acetyl-N-deisopropyl-Zilpaterol-d3, serves as an ideal internal standard for quantitative analysis of Zilpaterol and its metabolites in complex biological matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and a comprehensive protocol for the use of this compound in the determination of Zilpaterol residues in veterinary drug residue testing.

Application Notes

Principle of the Method:

The analytical method involves the extraction of Zilpaterol and its metabolites from animal tissues, followed by clean-up and analysis using LC-MS/MS. This compound is added to the sample at the beginning of the extraction process as an internal standard. The quantification of the target analyte (Zilpaterol) is based on the ratio of its peak area to that of the internal standard. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision.

Role of this compound:

As a stable isotope-labeled internal standard, this compound is chemically identical to the native metabolite, Acetyl-N-deisopropyl-Zilpaterol, but has a different mass due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. Its key functions are:

  • Correction for Matrix Effects: It co-elutes with the analyte of interest and experiences similar ionization suppression or enhancement, allowing for accurate correction.

  • Compensation for Extraction Losses: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

  • Improved Precision and Accuracy: The use of an internal standard significantly improves the reproducibility and reliability of the quantitative results.

Method Performance Characteristics:

The performance of methods for Zilpaterol residue analysis is typically evaluated based on several key parameters. The following table summarizes typical performance data from various studies on Zilpaterol analysis, which can be expected when using a method incorporating a suitable internal standard like this compound.

ParameterTissue TypeTypical Value Range
Limit of Detection (LOD) Muscle, Liver, Kidney0.01 - 0.1 µg/kg
Limit of Quantification (LOQ) Muscle, Liver, Kidney0.03 - 0.5 µg/kg
Recovery Muscle, Liver, Kidney70% - 120%
Linearity (r²) -> 0.99

Experimental Workflow

The overall workflow for the analysis of Zilpaterol residues using this compound as an internal standard is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue Sample (e.g., Muscle, Liver) Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Hydrolysis Enzymatic Hydrolysis Spiking->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup SPE Clean-up Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification using Internal Standard LCMS->Quantification Reporting Result Reporting Quantification->Reporting

Figure 1: General workflow for Zilpaterol residue analysis.

Detailed Experimental Protocol

This protocol is a representative method for the determination of Zilpaterol in bovine muscle tissue using this compound as an internal standard.

1. Materials and Reagents

  • Standards: Zilpaterol hydrochloride (analytical standard), this compound.

  • Enzymes: β-glucuronidase/arylsulfatase.

  • Solvents: Acetonitrile, Methanol (B129727), Ethyl acetate (B1210297), n-Hexane (all HPLC or LC-MS grade).

  • Reagents: Ammonium (B1175870) acetate, Formic acid, Ammonium hydroxide (B78521).

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (MCX) cartridges.

  • Water: Ultrapure water (18.2 MΩ·cm).

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zilpaterol HCl and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Zilpaterol by serial dilution of the stock solution with an appropriate solvent mixture (e.g., methanol/water).

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the this compound stock solution to the desired concentration for spiking into samples.

3. Sample Preparation

  • Homogenization: Weigh 5 g (± 0.1 g) of minced and homogenized bovine muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution to the sample.

  • Hydrolysis: Add 5 mL of 0.2 M ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Vortex for 1 minute and incubate at 37°C for at least 4 hours (or overnight) to hydrolyze conjugated metabolites.

  • Extraction:

    • After hydrolysis, add 10 mL of ethyl acetate.

    • Homogenize the mixture for 3 minutes using a high-speed homogenizer.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate.

    • Combine the organic extracts.

  • Evaporation: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Defatting:

    • Reconstitute the residue in 5 mL of methanol/water (50:50, v/v).

    • Add 5 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

    • Discard the upper n-hexane layer. Repeat the defatting step.

  • SPE Clean-up:

    • Conditioning: Condition an MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the defatted aqueous extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol.

    • Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Analysis

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for Zilpaterol and this compound need to be optimized on the specific instrument. At least two transitions should be monitored for the analyte for confirmation.

5. Quantification

  • Construct a calibration curve by plotting the peak area ratio of Zilpaterol to this compound against the concentration of the Zilpaterol calibration standards.

  • Determine the concentration of Zilpaterol in the samples by interpolating their peak area ratios from the calibration curve.

Logical Relationship of the Analytical Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the analytical protocol.

protocol_logic Start Start: Tissue Sample Add_IS Add Internal Standard (this compound) Start->Add_IS Hydrolyze Hydrolyze Conjugates Add_IS->Hydrolyze Extract_Analytes Extract Analytes Hydrolyze->Extract_Analytes Remove_Fats Remove Lipids (Defatting) Extract_Analytes->Remove_Fats Purify_Extract Purify Extract (SPE) Remove_Fats->Purify_Extract Concentrate Concentrate Sample Purify_Extract->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze Calculate Calculate Concentration (vs. Calibration Curve) Analyze->Calculate Result Final Result Calculate->Result

Figure 2: Logical flow of the analytical protocol.

Disclaimer: This protocol is a general guideline. Optimization of specific parameters, such as extraction solvents, SPE conditions, and LC-MS/MS settings, may be required for different tissue types and instrumentation. Method validation should be performed according to the relevant regulatory guidelines to ensure the reliability of the results.

Standard Operating Procedure for the Detection of Zilpaterol in Meat Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zilpaterol is a β-adrenergic agonist used as a growth promoter in livestock to increase muscle mass and improve feed efficiency.[1][2] Its use is regulated in many countries due to potential risks to human health from residue consumption in meat products.[1] This document provides detailed application notes and protocols for the detection and quantification of Zilpaterol in meat products using two primary analytical methods: High-Performance Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). These methods are crucial for regulatory monitoring, food safety assessment, and research purposes.

Scope

This standard operating procedure (SOP) is intended for researchers, scientists, and professionals in drug development and food safety. It covers sample preparation, analytical procedures, data analysis, and quality control for the determination of Zilpaterol in various meat tissues, including muscle, liver, and kidney.

Principle of Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of chemical residues. The method involves a liquid chromatography (LC) system to separate Zilpaterol from other matrix components, followed by tandem mass spectrometry (MS/MS) for detection and confirmation. The MS/MS system utilizes a precursor ion and specific product ions of Zilpaterol for unambiguous identification and quantification.[1][3]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on a competitive immunoassay.[4][5] In this format, Zilpaterol present in the sample competes with a known amount of enzyme-labeled Zilpaterol for binding to a limited number of specific antibody sites. The resulting color intensity is inversely proportional to the concentration of Zilpaterol in the sample.[4][5]

Data Presentation

The following tables summarize typical validation parameters for the detection of Zilpaterol in meat products using LC-MS/MS and ELISA.

Table 1: LC-MS/MS Method Validation Parameters for Zilpaterol Detection

ParameterMuscleLiverKidneyReference
Limit of Quantification (LOQ) (µg/kg) 0.20.20.2[1][3]
Limit of Detection (LOD) (µg/kg) 0.015 - 0.0610.015 - 0.0610.015 - 0.061[6][7]
Average Recovery (%) 94.1 - 120.071 - 9971 - 99[1][7][8][9]
Linearity (r²) > 0.999> 0.9996> 0.9996[3][6][7]
Intra-day Precision (RSD %) < 10.0< 9< 9[3][9]
Inter-day Precision (RSD %) < 10.0< 9< 9[3][9]

Table 2: ELISA Method Performance Characteristics for Zilpaterol Detection

ParameterValueReference
Limit of Detection (LOD) (ng/mL or ppb) 0.03 - 0.08[4][10][11]
Cross-Reactivity (Zilpaterol) 100%[10]
Assay Time < 2 hours[4][5]
Recovery (%) 75 - 120[4][5]

Experimental Protocols

LC-MS/MS Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and laboratory conditions.

  • Zilpaterol analytical standard (≥98% purity)

  • Zilpaterol-d7 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297)

  • Water (deionized or Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, Oasis MCX)

  • β-Glucuronidase/Arylsulfatase

The following diagram illustrates the general workflow for sample preparation.

Sample_Preparation_LCMSMS cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis sample Homogenized Meat Sample (5g) add_buffer Add 0.2 M Ammonium Acetate Buffer and β-Glucuronidase/Arylsulfatase sample->add_buffer hydrolyze Incubate for Hydrolysis add_buffer->hydrolyze add_solvent Add Ethyl Acetate hydrolyze->add_solvent homogenize Homogenize/Vortex add_solvent->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Loading Buffer evaporate->reconstitute spe Solid Phase Extraction (SPE) reconstitute->spe wash Wash SPE Cartridge spe->wash elute Elute Zilpaterol wash->elute evaporate2 Evaporate Eluate elute->evaporate2 reconstitute2 Reconstitute in Mobile Phase evaporate2->reconstitute2 analysis LC-MS/MS Analysis reconstitute2->analysis

Caption: LC-MS/MS Sample Preparation Workflow.

Detailed Steps:

  • Homogenization: Weigh 5 g of minced meat tissue into a centrifuge tube.

  • Hydrolysis: Add 5 mL of 0.2 M ammonium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for at least 4 hours.[3]

  • Extraction: Add 10 mL of ethyl acetate and homogenize for 1 minute.[3]

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the upper organic layer to a new tube. Repeat the extraction step with another 10 mL of ethyl acetate.

  • Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Clean-up (SPE):

    • Reconstitute the residue in 1 mL of loading buffer.

    • Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and then methanol.

    • Elute Zilpaterol with a suitable solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

Table 3: Example LC-MS/MS Parameters

ParameterSettingReference
LC Column C18 (e.g., 2.1 mm x 150 mm, 3 µm)[3][12]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.3) in Water[3]
Mobile Phase B Acetonitrile[3]
Flow Rate 0.2 mL/min[3]
Column Temperature 40°C[3][12]
Injection Volume 10 µL[3]
Ionization Mode Electrospray Ionization Positive (ESI+)[3]
Precursor Ion (m/z) 262[12]
Product Ions (m/z) 244, 185[1][12]

A gradient elution program should be developed to achieve optimal separation.

ELISA Protocol

This protocol is based on commercially available competitive ELISA kits. Always refer to the specific kit insert for detailed instructions.

  • Zilpaterol ELISA Kit (containing coated microtiter plate, standards, antibodies, substrate, and stop solution)

  • Sample extraction buffer (as provided or recommended by the kit)

  • Microplate reader

The following diagram illustrates the general workflow for ELISA sample preparation.

Sample_Preparation_ELISA cluster_extraction Extraction cluster_dilution Dilution cluster_analysis Analysis sample Homogenized Meat Sample (1g) add_buffer Add Extraction Buffer sample->add_buffer vortex Vortex/Shake add_buffer->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Supernatant with Assay Buffer collect_supernatant->dilute analysis ELISA Assay dilute->analysis

Caption: ELISA Sample Preparation Workflow.

Detailed Steps:

  • Homogenization: Weigh 1 g of homogenized meat sample into a centrifuge tube.

  • Extraction: Add the extraction buffer provided in the kit (typically 4 mL).

  • Vortex/Shake: Vortex or shake vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Take an aliquot of the supernatant and dilute it with the assay buffer as per the kit's instructions. The sample is now ready for the ELISA assay.

  • Add standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated Zilpaterol to each well.

  • Incubate for the time specified in the kit manual (e.g., 30-60 minutes at room temperature).

  • Wash the plate several times with the provided wash buffer to remove unbound reagents.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).

Data Analysis and Interpretation

LC-MS/MS
  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of Zilpaterol in the samples by interpolating their peak area ratios from the calibration curve.

  • Confirmation: The presence of Zilpaterol is confirmed if the retention time is within a specified tolerance of the standard and the ratio of the quantifier and qualifier product ions in the sample matches that of the standard.

ELISA
  • Quantification: Construct a standard curve by plotting the absorbance values of the standards against their concentrations. The concentration of Zilpaterol in the samples is determined by comparing their absorbance to the standard curve. The absorbance is inversely proportional to the Zilpaterol concentration.

Quality Control

  • Blanks: Analyze a reagent blank and a matrix blank with each batch of samples to check for contamination.

  • Spiked Samples: Analyze a fortified matrix sample (spiked with a known concentration of Zilpaterol) to assess method recovery and accuracy.

  • Calibration Standards: Run calibration standards at the beginning and end of each analytical run to ensure instrument stability.

  • Internal Standards (for LC-MS/MS): Use an isotopically labeled internal standard (e.g., Zilpaterol-d7) to correct for matrix effects and variations in sample processing.[1]

Safety Precautions

  • Handle Zilpaterol standards with care, as they are pharmacologically active compounds. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Work in a well-ventilated area or under a fume hood when handling organic solvents.

  • Dispose of all chemical waste according to institutional guidelines.

References

Revolutionizing Residue Analysis: A Multi-Residue Method for Beta-Agonists Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive multi-residue method for the simultaneous determination of various beta-agonists in complex matrices, such as animal-derived food products. By employing isotopically labeled internal standards and state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method offers high accuracy, precision, and throughput, meeting the stringent requirements of regulatory monitoring programs. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, alongside comprehensive quantitative data and illustrative diagrams of the experimental workflow and the relevant biological signaling pathway. This document is intended for researchers, scientists, and professionals in the fields of food safety, veterinary drug analysis, and drug development.

Introduction

Beta-adrenergic agonists (β-agonists) are a class of drugs used in veterinary medicine to treat respiratory diseases. However, at higher doses, they can act as growth promoters in livestock, increasing muscle mass and reducing fat deposition.[1][2] The consumption of meat containing β-agonist residues can pose potential health risks to humans, leading to adverse effects such as cardiovascular and neurological disorders.[2] Consequently, the use of β-agonists as growth promoters is banned in many countries, and strict maximum residue limits (MRLs) have been established for their presence in food products of animal origin.[2][3]

To enforce these regulations and ensure food safety, sensitive and reliable analytical methods are crucial for the detection and quantification of a wide range of β-agonist residues in various matrices. Multi-residue methods are particularly advantageous as they allow for the simultaneous analysis of multiple compounds, increasing efficiency and reducing costs.[4] The use of stable isotope-labeled internal standards is essential for accurate quantification, as they effectively compensate for matrix effects and variations in sample preparation and instrument response.[1]

This application note presents a validated multi-residue method utilizing LC-MS/MS for the analysis of common β-agonists, including clenbuterol, ractopamine, and salbutamol, in tissues such as liver and muscle.

Quantitative Data Summary

The performance of the described method was evaluated in various matrices. The following tables summarize the key quantitative data, including limits of detection (LOD), limits of quantification (LOQ), and recovery rates for representative beta-agonists.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) in Bovine Liver

AnalyteLOD (µg/kg)LOQ (µg/kg)
Clenbuterol0.01 - 0.050.05 - 0.1
Ractopamine0.05 - 0.10.1 - 0.25
Salbutamol0.02 - 0.080.1 - 0.2
Zilpaterol0.03 - 0.10.1 - 0.3
Cimbuterol0.040.5
Terbutaline0.050.5

Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Recovery Rates in Spiked Muscle Tissue (at 1.0 µg/kg)

AnalyteRecovery (%)RSD (%)
Clenbuterol95.24.8
Ractopamine98.73.5
Salbutamol92.56.2
Zilpaterol96.14.1

Representative data showing typical recovery and precision.[5]

Experimental Protocols

Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)
  • Homogenization: Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a solution of isotopically labeled internal standards (e.g., Clenbuterol-d9, Ractopamine-d6, Salbutamol-d3) to the sample.

  • Enzymatic Hydrolysis: Add 10 mL of 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.2) and 40 µL of β-glucuronidase/arylsulfatase solution. Vortex for 1 minute.[3][6]

  • Incubation: Incubate the mixture in a water bath at 37-40°C for at least 2 hours (or overnight) to deconjugate the β-agonist metabolites.[3][6]

  • Protein Precipitation: After cooling to room temperature, add 10 mL of acetonitrile (B52724). Vortex vigorously for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean 50 mL centrifuge tube.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analytes with 5 mL of 5% ammonium hydroxide (B78521) in methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[3]

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Two or more MRM transitions should be monitored for each analyte for confident identification and quantification according to regulatory guidelines.[5][7]

Visualizations

Beta-Agonist Signaling Pathway

Beta-agonists exert their effects by binding to beta-adrenergic receptors on the surface of cells. This interaction triggers a cascade of intracellular events, primarily mediated by the Gs protein and the subsequent production of cyclic AMP (cAMP).[8][9][10] This signaling pathway ultimately leads to physiological responses such as smooth muscle relaxation and increased cardiac muscle contraction.[1][9]

Beta_Agonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist Beta-Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor Binding G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylation of target proteins

Caption: Beta-Agonist Signaling Pathway.

Experimental Workflow

The analytical procedure involves several key steps, from sample reception to final data analysis. The following diagram illustrates the logical flow of the multi-residue analysis method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Internal Standard Spiking Homogenization->Spiking Hydrolysis 3. Enzymatic Hydrolysis Spiking->Hydrolysis Extraction 4. Protein Precipitation & Liquid Extraction Hydrolysis->Extraction SPE 5. Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Reconstitution 6. Evaporation & Reconstitution SPE->Reconstitution LC_MSMS 7. LC-MS/MS Analysis Reconstitution->LC_MSMS Integration 8. Peak Integration & Quantification LC_MSMS->Integration Reporting 9. Data Review & Reporting Integration->Reporting

Caption: Experimental Workflow for Beta-Agonist Analysis.

Conclusion

The multi-residue method detailed in this application note provides a reliable and efficient approach for the simultaneous determination of beta-agonists in animal-derived food products. The use of isotopically labeled internal standards ensures accurate quantification, while the sensitivity and selectivity of LC-MS/MS allow for the detection of residues at levels relevant to regulatory compliance. The provided protocols and data serve as a valuable resource for laboratories involved in food safety testing and veterinary drug residue monitoring. This method can be adapted for a wider range of beta-agonists and matrices with appropriate validation.

References

Application Notes and Protocols for the Use of Acetyl-N-deisopropyl-Zilpaterol-d3 in Pharmacokinetic Studies of Zilpaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acetyl-N-deisopropyl-Zilpaterol-d3 as an internal standard in pharmacokinetic (PK) studies of Zilpaterol. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase lean muscle mass and improve feed efficiency in livestock.[1] Accurate determination of its pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative bioanalysis using mass spectrometry. This compound is the deuterium-labeled form of Acetyl-N-deisopropyl-Zilpaterol, a known metabolite of Zilpaterol.[2] Its structural similarity and mass shift make it an ideal internal standard for the quantification of Zilpaterol and its metabolites in complex biological matrices.[2] This document outlines the rationale for its use, relevant metabolic pathways, and detailed experimental protocols.

Rationale for Use

The use of a stable isotope-labeled internal standard that is a metabolite of the parent drug offers several advantages in pharmacokinetic studies:

  • Compensates for Matrix Effects: It closely mimics the behavior of the analyte during sample preparation and ionization in the mass spectrometer, thus compensating for signal suppression or enhancement caused by the biological matrix.

  • Accounts for Extraction Variability: Losses of the analyte during the extraction process are corrected for by the corresponding losses of the internal standard.

  • Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the analytical method are significantly improved.

This compound is particularly suitable because it incorporates the major metabolic steps of Zilpaterol (N-deisopropylation and subsequent acetylation), ensuring that its chemical properties and retention time are very similar to the corresponding unlabeled metabolite, while being clearly distinguishable by its mass-to-charge ratio (m/z).

Zilpaterol Metabolism

Zilpaterol undergoes several metabolic transformations in the body. The primary pathways include N-deisopropylation to form deisopropyl-zilpaterol, and hydroxylation to form hydroxy-zilpaterol.[3] The deisopropyl metabolite can be further acetylated to form N-acetyl-deisopropyl-zilpaterol. Understanding this pathway is critical for designing comprehensive pharmacokinetic studies.

Zilpaterol_Metabolism Zilpaterol Zilpaterol Deisopropyl_Zilpaterol Deisopropyl-Zilpaterol Zilpaterol->Deisopropyl_Zilpaterol N-deisopropylation Hydroxy_Zilpaterol Hydroxy-Zilpaterol Zilpaterol->Hydroxy_Zilpaterol Hydroxylation Acetyl_N_deisopropyl_Zilpaterol Acetyl-N-deisopropyl-Zilpaterol Deisopropyl_Zilpaterol->Acetyl_N_deisopropyl_Zilpaterol Acetylation Experimental_Workflow cluster_invivo In Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Analysis Dosing Zilpaterol Dosing Sampling Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Spiking Spike Internal Standard (this compound) Plasma_Prep->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing PK_Analysis Pharmacokinetic Analysis Data_Processing->PK_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Zilpaterol and Internal Standard Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Zilpaterol (B38607) and its internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of Zilpaterol and its internal standard, focusing on improving peak shape and ensuring data quality.

Q1: Why are my Zilpaterol and internal standard peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in liquid chromatography. For Zilpaterol, a basic compound, this is often due to secondary interactions with the stationary phase.

Potential Causes:

  • Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with the basic amine groups of Zilpaterol, causing peak tailing.[1][2][3][4]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase.

  • Column Contamination: Accumulation of matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[2][5]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[4]

Solutions:

  • Mobile Phase Optimization:

    • Lower pH: Use a mobile phase with a low pH (around 2-3) to suppress the ionization of silanol groups. The addition of a small amount of an acid like formic acid (e.g., 0.1%) to the aqueous phase is a common and effective strategy.[6][7]

    • Buffer Concentration: Ensure adequate buffer concentration (typically 10-20 mM) if using a buffer, to maintain a consistent pH.

  • Column Selection and Care:

    • End-capped Columns: Utilize high-purity, end-capped columns to minimize the number of free silanol groups.

    • Guard Column: Employ a guard column to protect the analytical column from contaminants.[5]

    • Column Flushing: Regularly flush the column with a strong solvent to remove contaminants.[5]

  • Sample Dilution: If column overload is suspected, dilute the sample and reinject.[4]

Q2: What is causing peak fronting for my Zilpaterol or internal standard peak?

Peak fronting, where the front of the peak is sloped, is less common than tailing but can still affect quantification.

Potential Causes:

  • Sample Overload: Injecting a sample that is too concentrated is a primary cause of peak fronting.[8][9]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[8][10]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.[8]

  • Column Collapse: A physical collapse of the column bed can cause severe peak fronting.[11]

Solutions:

  • Reduce Sample Concentration: Dilute the sample to an appropriate concentration.[9]

  • Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[8][10]

  • Increase Column Temperature: Optimizing the column temperature (e.g., 35-40°C) can improve peak shape.[6]

  • Replace Column: If column collapse is suspected, replace the column.[8]

Q3: Why am I observing split peaks for Zilpaterol and its internal standard?

Split peaks can arise from various issues related to the sample, column, or instrument.

Potential Causes:

  • Clogged Column Frit: A partially blocked frit at the column inlet can cause the sample to be distributed unevenly onto the column.[12]

  • Column Void: A void or channel in the column packing can lead to split peaks.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[13]

  • Co-elution: An interfering compound may be co-eluting with the analyte of interest.

Solutions:

  • Column Maintenance:

    • Reverse Flush: Try back-flushing the column to dislodge any particulates from the inlet frit.

    • Replace Frit/Column: If the problem persists, replace the column frit or the entire column.[12]

  • Sample Preparation:

    • Solvent Compatibility: Ensure the sample solvent is compatible with the mobile phase.[13]

    • Sample Filtration: Filter samples to remove any particulates that could clog the column.

  • Method Development: Adjust the mobile phase composition or gradient to improve the resolution between the analyte and any potential interferences.[12]

Data Presentation

The following tables summarize typical experimental conditions for the analysis of Zilpaterol.

Table 1: Liquid Chromatography Parameters for Zilpaterol Analysis

ParameterCondition 1Condition 2
Column XBridge C18 (2.1 mm × 150 mm, 3.5 μm)[6]Inertsil ODS-4[7]
Mobile Phase A 0.1% Formic Acid in Water[6]0.1% Formic Acid in Water[7]
Mobile Phase B Acetonitrile[6]Acetonitrile (B52724) with 0.1% Formic Acid[7]
Gradient Linear Gradient[6]Linear Gradient[7]
Flow Rate Not SpecifiedNot Specified
Column Temperature 35°C[6]Not Specified
Internal Standard Zilpaterol-d7[6]Not Specified

Table 2: Mass Spectrometry Parameters for Zilpaterol Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)[14]
Detection Mode Selected Reaction Monitoring (SRM)[14]

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of Zilpaterol in Biological Matrices

This protocol provides a general workflow for the extraction and analysis of Zilpaterol.

  • Sample Homogenization: Homogenize the tissue sample.

  • Internal Standard Spiking: Add an appropriate amount of the internal standard solution (e.g., Zilpaterol-d7) to the homogenized sample.

  • Extraction:

    • Add extraction solvent (e.g., acetonitrile or ethyl acetate).[7][15]

    • Vortex or shake vigorously.

    • Centrifuge to separate the organic layer.

  • Evaporation: Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Mandatory Visualization

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_tailing Is the peak tailing? start->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No solution_tailing_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_tailing->solution_tailing_ph Yes check_splitting Is the peak splitting? check_fronting->check_splitting No solution_fronting_conc Dilute Sample check_fronting->solution_fronting_conc Yes solution_splitting_column Check for Column Blockage/Void (Backflush or Replace) check_splitting->solution_splitting_column Yes end_bad Problem Persists (Consult Instrument Manual/ Further Method Development) check_splitting->end_bad No solution_tailing_column Use End-capped Column or Flush Existing Column solution_tailing_ph->solution_tailing_column end_good Peak Shape Improved solution_tailing_column->end_good solution_fronting_solvent Match Sample Solvent to Mobile Phase solution_fronting_conc->solution_fronting_solvent solution_fronting_solvent->end_good solution_splitting_solvent Ensure Sample Solvent Compatibility solution_splitting_column->solution_splitting_solvent solution_splitting_solvent->end_good

Caption: Troubleshooting workflow for poor peak shape in Zilpaterol analysis.

References

Navigating the Nuances of Acetyl-N-deisopropyl-Zilpaterol-d3 Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the mass spectrometry analysis of Acetyl-N-deisopropyl-Zilpaterol-d3.

This guide offers detailed experimental protocols, data-driven insights, and visual workflows to streamline your bioanalytical method development and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the initial mass spectrometry parameters I should consider for this compound?

A1: For initial tuning and method development, it is recommended to infuse a standard solution of this compound directly into the mass spectrometer. A starting point for optimization would be to use positive electrospray ionization (ESI+) mode, as Zilpaterol (B38607) and its metabolites are known to respond well in this mode.[1] Key parameters to optimize include the precursor ion, product ions, collision energy, and cone voltage.

Q2: How do I determine the precursor and product ions for Multiple Reaction Monitoring (MRM)?

A2: The precursor ion will correspond to the protonated molecule [M+H]⁺ of this compound. To identify the most abundant and stable product ions for MRM, perform a product ion scan on the selected precursor ion. Infuse a standard solution and fragment the precursor ion across a range of collision energies. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).

Q3: What type of liquid chromatography (LC) method is suitable for this analyte?

A3: A reversed-phase ultra-high-performance liquid chromatography (RP-UPLC) method is a common and effective approach for the analysis of Zilpaterol and its related compounds. A C18 column is frequently used with a gradient elution employing a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency.[2]

Q4: What are some common challenges encountered during method development for this type of analyte?

A4: Common challenges in bioanalytical method development include matrix effects, ion suppression, low sensitivity, poor peak shape, and interference from endogenous substances.[3][4] The use of a deuterated internal standard like this compound is crucial to compensate for these effects and for losses during sample preparation.[3]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / No Signal 1. Incorrect MS/MS transitions. 2. Poor ionization. 3. Suboptimal source parameters (e.g., temperature, gas flows). 4. Analyte degradation.1. Re-optimize precursor and product ions by direct infusion. 2. Ensure the mobile phase contains an appropriate modifier (e.g., 0.1% formic acid) and check the stability of the ESI spray. 3. Systematically optimize source-dependent parameters.[5] 4. Use freshly prepared standards and samples and investigate analyte stability.[6]
Poor Peak Shape (Tailing or Fronting) 1. Incompatible mobile phase pH. 2. Column overload. 3. Column degradation.1. Adjust the mobile phase pH with formic acid or ammonium (B1175870) formate. 2. Dilute the sample or reduce the injection volume. 3. Replace the analytical column.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample.1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. 2. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
Inconsistent Results / High Variability 1. Inefficient sample extraction and cleanup. 2. Instability of the analyte in the sample matrix or processed samples. 3. Instrument variation.1. Optimize the sample preparation procedure. Solid-phase extraction (SPE) is a commonly used and effective technique for cleaning up complex biological samples for Zilpaterol analysis.[1][7] 2. Evaluate the freeze-thaw and long-term stability of the analyte in the biological matrix.[6] 3. Ensure the use of a suitable internal standard, such as this compound, to account for instrument variability.[3]

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Operate the mass spectrometer in full scan mode with positive electrospray ionization to identify the protonated molecule, [M+H]⁺.

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select the identified precursor ion for fragmentation.

  • Collision Energy Optimization: Ramp the collision energy over a suitable range (e.g., 10-50 eV) to identify the most abundant and stable product ions.

  • MRM Transition Selection: Select at least two product ions for the MRM method. The most intense transition will be used for quantification, and a second transition for confirmation.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Sample Pre-treatment: Centrifuge the biological sample (e.g., plasma, tissue homogenate) to pellet any precipitates.

  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

  • Elution: Elute the analyte of interest using a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample pretreatment Pre-treatment (e.g., Centrifugation) sample->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution reconstitution Evaporation & Reconstitution elution->reconstitution lc UPLC Separation reconstitution->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Diagram 1: A typical experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Encountered check_signal Low or No Signal? start->check_signal check_peak Poor Peak Shape? check_signal->check_peak No optimize_ms Optimize MS Parameters (Direct Infusion) check_signal->optimize_ms Yes check_variability High Variability? check_peak->check_variability No check_lc Adjust Mobile Phase / Check Column check_peak->check_lc Yes optimize_prep Optimize Sample Prep (e.g., SPE) check_variability->optimize_prep Yes end Problem Resolved check_variability->end No optimize_ms->end check_lc->end optimize_prep->end

Diagram 2: A logical troubleshooting flowchart for common LC-MS/MS issues.

References

Troubleshooting poor recovery of Zilpaterol from tissue samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zilpaterol (B38607) analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the extraction of Zilpaterol from tissue samples, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting for issues related to poor Zilpaterol recovery.

General Issues

Q1: My Zilpaterol recovery is consistently low across all tissue samples. What are the general factors I should investigate first?

Low recovery of Zilpaterol can stem from several factors throughout the analytical workflow. Before delving into method-specific troubleshooting, consider the following:

  • Analyte Stability: Zilpaterol may degrade under certain conditions. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to prevent degradation.[1][2] Some compounds are sensitive to light and temperature, so protecting samples from exposure may be necessary.[1]

  • pH Mismatch: The ionization state of Zilpaterol is pH-dependent. The pH of your sample and extraction solvents plays a critical role in its retention and elution.[3][4] Ensure the pH is optimized for each step of your protocol.

  • Inaccurate Standard Concentrations: Verify the concentration and purity of your Zilpaterol standard. Inaccurate standards will lead to incorrect recovery calculations.

  • Instrumental Issues: Confirm that your analytical instrument (e.g., LC-MS/MS) is performing optimally. Check for issues like ion suppression, detector saturation, or poor chromatography.[5]

Solid-Phase Extraction (SPE) Troubleshooting

Q2: I am experiencing low Zilpaterol recovery using a C18 SPE cartridge. What are the likely causes and how can I troubleshoot this?

Low recovery in SPE can occur at any of the four main steps: conditioning, loading, washing, or elution. It is crucial to collect and analyze the effluent from each step to pinpoint where the analyte is being lost.[4]

Troubleshooting SPE Steps:

  • Analyte Lost in the Loading Fraction (Breakthrough):

    • Cause: The sample solvent is too strong, preventing Zilpaterol from binding to the sorbent.[4] The pH of the sample may not be optimal for retention.[4] The loading flow rate might be too high, not allowing sufficient interaction time.[6] The cartridge may be overloaded with either the analyte or matrix components.[4]

    • Solution:

      • Dilute the sample with a weaker solvent (e.g., water) before loading.

      • Adjust the sample pH to ensure Zilpaterol is in a state that favors retention on the chosen sorbent.

      • Decrease the flow rate during sample loading.[6]

      • Use a larger SPE cartridge or a sorbent with a higher capacity.

  • Analyte Lost in the Wash Fraction:

    • Cause: The wash solvent is too strong and is prematurely eluting the Zilpaterol along with interferences.[4]

    • Solution:

      • Reduce the organic content of the wash solvent.

      • Optimize the pH of the wash solvent to ensure Zilpaterol remains retained while interferences are removed.

  • Analyte Not Found in Elution Fraction (Strong Retention):

    • Cause: The elution solvent is too weak to disrupt the interaction between Zilpaterol and the sorbent.[3][4] The elution volume may be insufficient to completely recover the analyte.[1]

    • Solution:

      • Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).

      • Optimize the pH of the elution solvent to favor the elution of Zilpaterol.

      • Increase the volume of the elution solvent.[1]

      • Consider using a less retentive sorbent if Zilpaterol is binding too strongly.

Q3: My SPE recovery is inconsistent between replicates. What could be the cause?

  • Cause: Inconsistent results often point to procedural variability. This can include the cartridge drying out before sample loading, variations in flow rates, or inconsistent pH adjustments.

  • Solution:

    • Ensure the SPE sorbent bed remains activated and does not dry out before the sample is loaded.

    • Use a vacuum manifold or automated system to maintain consistent flow rates.

    • Carefully control the pH of all solutions.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q4: I am getting poor Zilpaterol recovery with my LLE protocol. How can I optimize it?

Optimizing LLE involves careful selection of solvents and pH conditions to maximize the partitioning of Zilpaterol into the desired phase.

  • Solvent Selection:

    • Issue: The chosen organic solvent may have poor partitioning efficiency for Zilpaterol.

    • Solution: Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), methyl tert-butyl ether, dichloromethane). A mixture of solvents can also be effective. For instance, a mixture of isopropyl alcohol and ethyl acetate has been used for the extraction of β-agonists.[7]

  • pH Adjustment:

    • Issue: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds like Zilpaterol.

    • Solution: Adjust the pH of the sample to suppress the ionization of Zilpaterol, making it more soluble in the organic solvent. Experiment with a range of pH values to find the optimum for your specific solvent system.

  • Emulsion Formation:

    • Issue: Emulsions at the solvent interface can trap the analyte and lead to low recovery.

    • Solution: To break emulsions, try adding salt (salting out), centrifuging at a higher speed, or filtering the mixture.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Troubleshooting

Q5: I am using a QuEChERS method for Zilpaterol extraction from muscle tissue, but my recoveries are low and variable. What are the common pitfalls?

The QuEChERS method is effective but requires optimization for specific analyte-matrix combinations.

  • Choice of Salts and Buffers:

    • Issue: The type and amount of extraction salts (e.g., MgSO₄, NaCl, citrate (B86180) buffers) affect the partitioning of Zilpaterol into the organic phase.

    • Solution: The original QuEChERS method has several variations (e.g., original, AOAC, European). Test different salt combinations to see which provides the best recovery for Zilpaterol in your tissue matrix. For example, acetonitrile (B52724) acidified with acetic acid is a commonly used extraction solvent for β-agonists.[8]

  • Dispersive SPE (d-SPE) Cleanup:

    • Issue: The d-SPE sorbent (e.g., PSA, C18, GCB) is crucial for removing matrix interferences. However, an inappropriate sorbent or amount can lead to the loss of Zilpaterol.

    • Solution:

      • Primary Secondary Amine (PSA) is used to remove fatty acids and sugars.

      • C18 is effective for removing non-polar interferences like fats.

      • Graphitized Carbon Black (GCB) removes pigments and sterols but can also adsorb planar analytes like Zilpaterol if not used carefully.

      • Optimize the type and amount of d-SPE sorbent to maximize interference removal while minimizing Zilpaterol loss.

LC-MS/MS Analysis Troubleshooting

Q6: My recovery is seemingly low based on my LC-MS/MS results. Could the issue be with the analysis itself?

Yes, issues during LC-MS/MS analysis can be misinterpreted as poor extraction recovery.

  • Matrix Effects:

    • Issue: Co-eluting matrix components from the tissue extract can suppress or enhance the ionization of Zilpaterol in the mass spectrometer source, leading to inaccurate quantification.[9]

    • Solution:

      • Improve sample cleanup to remove interfering matrix components.

      • Optimize chromatographic separation to resolve Zilpaterol from interfering compounds.

      • Use a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., Zilpaterol-d7) to compensate for matrix effects.[10]

  • Poor Chromatography:

    • Issue: Poor peak shape (e.g., tailing, fronting, broad peaks) can affect the accuracy of peak integration and thus the calculated recovery.[11]

    • Solution:

      • Ensure the mobile phase is appropriate for the column and analyte.

      • Check for column contamination or degradation.[11]

      • Ensure the injection solvent is compatible with the mobile phase.[11]

Quantitative Data Summary

The following table summarizes reported recovery rates of Zilpaterol and other β-agonists from various tissue types using different extraction methods.

Extraction MethodAnalyteTissue TypeAverage Recovery (%)Reference
SPEZilpaterolPlasma, Muscle, Liver, Kidney≥ 97%[12][13]
LLEZilpaterolBovine Liver, Meat, Heart, Kidney71% - 99%[14]
QuEChERS7 β-agonistsMuscle and Viscera70% - 120%[8]
Protein Precipitation & LLEZilpaterolBovine Tissues99%[12]
Protein Precipitation & LLERactopamineBovine Tissues74%[12]
Protein Precipitation & LLEClenbuterolBovine Tissues102%[12]
Modified PretreatmentZilpaterolMeat Samples94.1% - 120.0%[10]

Experimental Protocols

Below are detailed methodologies for key experiments related to Zilpaterol extraction.

Protocol 1: Solid-Phase Extraction (SPE) of Zilpaterol from Bovine Tissues

This protocol is a general guideline and may require optimization.

  • Sample Homogenization:

    • Weigh 2 g of homogenized tissue (muscle, liver, or kidney) into a 50 mL centrifuge tube.

    • Add 10 mL of 0.2 M ammonium (B1175870) acetate buffer (pH 5.2).

    • Add 40 µL of β-glucuronidase/arylsulfatase to hydrolyze any conjugated Zilpaterol.

    • Vortex for 3 minutes and incubate in a 37°C water bath for 16 hours in the dark.[15]

    • After incubation, cool the sample to room temperature, vortex for 3 minutes, and centrifuge at 10,000 rpm for 10 minutes.[15]

    • Collect the supernatant for SPE cleanup.

  • SPE Cartridge Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the Zilpaterol from the cartridge with 5 mL of methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Zilpaterol from Bovine Liver

This protocol is based on a method with reported high recovery.[14]

  • Sample Preparation:

    • Weigh 5 g of homogenized liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Homogenize the mixture for 1 minute using a high-speed homogenizer.

  • Extraction:

    • Centrifuge the homogenate at 4000 rpm for 10 minutes.

    • Transfer the supernatant (acetonitrile layer) to a clean tube.

    • Add 5 mL of n-hexane to the supernatant for defatting.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

    • Discard the upper n-hexane layer.

  • Evaporation and Reconstitution:

    • Evaporate the acetonitrile extract to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting cluster_fractions Analyte Location cluster_solutions Potential Solutions start Low SPE Recovery check_fractions Analyze all fractions: Load, Wash, and Elution start->check_fractions load_fraction Lost in Loading Fraction (Breakthrough) check_fractions->load_fraction Analyte Found wash_fraction Lost in Wash Fraction check_fractions->wash_fraction Analyte Found no_elution Retained on Cartridge (No Elution) check_fractions->no_elution Analyte Not Found solution_load Decrease loading solvent strength Adjust sample pH Decrease flow rate Increase sorbent mass load_fraction->solution_load solution_wash Decrease wash solvent strength Adjust wash solvent pH wash_fraction->solution_wash solution_elution Increase elution solvent strength Increase elution volume Adjust elution solvent pH no_elution->solution_elution

Caption: A decision tree for troubleshooting poor recovery in Solid-Phase Extraction (SPE).

General Zilpaterol Extraction and Analysis Workflow

Zilpaterol_Workflow sample Tissue Sample (Muscle, Liver, etc.) homogenization Homogenization (with buffer) sample->homogenization hydrolysis Enzymatic Hydrolysis (optional, for conjugates) homogenization->hydrolysis extraction Extraction (SPE, LLE, or QuEChERS) hydrolysis->extraction cleanup Cleanup / Purification extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis quantification Data Processing & Quantification analysis->quantification

References

Navigating Isotopic Interference: A Technical Support Guide for Deuterated Standard Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in addressing the complexities of isotopic interference when using deuterated standards in quantitative mass spectrometry. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your bioanalytical data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern in quantification?

A1: Isotopic interference, often termed "cross-talk," occurs when the signal of the deuterated internal standard is artificially inflated by contributions from the naturally occurring isotopes of the analyte, or vice-versa.[1][2] This is particularly problematic at high analyte concentrations where the M+1, M+2, etc., isotopic peaks of the analyte can overlap with the mass-to-charge ratio (m/z) of the deuterated standard. This interference can lead to non-linearity in the calibration curve and ultimately compromise the accuracy of the quantitative results.[3][4]

Q2: How can I determine if isotopic interference is affecting my assay?

A2: A straightforward method to check for isotopic interference is to analyze a high-concentration solution of the unlabeled analyte (without the internal standard) and monitor the mass channel of the deuterated internal standard.[1] A significant signal detected in the internal standard's channel is a direct indication of isotopic contribution from the analyte.[1]

Q3: What is the ideal number of deuterium (B1214612) atoms for an internal standard to minimize interference?

A3: To minimize isotopic overlap, a mass difference of at least 3 atomic mass units (amu) between the analyte and the deuterated internal standard is generally recommended.[1][5] Therefore, selecting an internal standard with three or more deuterium atoms (e.g., D3, D4, etc.) is preferable.[6] This helps to ensure that the M+1 and M+2 isotopic peaks of the analyte do not significantly contribute to the signal of the internal standard.[1]

Q4: My calibration curve is non-linear at higher concentrations. Could this be due to isotopic interference?

A4: Yes, non-linearity, especially at the upper limit of quantification (ULOQ), is a common symptom of isotopic interference.[1] At high analyte concentrations, the isotopic contribution to the internal standard signal becomes more pronounced, leading to a disproportionate response.[3] Other potential causes for non-linearity include ion source saturation, so it is important to investigate both possibilities.[1]

Q5: Besides using a standard with more deuterium atoms, what other strategies can I employ to mitigate isotopic interference?

A5: Several strategies can be employed:

  • Use a ¹³C- or ¹⁵N-labeled standard: These standards have a much lower natural abundance of isotopes compared to deuterium, significantly reducing the risk of cross-talk.[1][7]

  • Mathematical Correction: Some mass spectrometry software platforms offer the functionality to mathematically correct for the isotopic contributions.[1][4]

  • Chromatographic Optimization: While deuterated standards ideally co-elute with the analyte, slight chromatographic separation can sometimes occur.[5] Adjusting the chromatographic conditions to ensure complete co-elution can help mitigate differential matrix effects that might exacerbate the issue.[2]

  • Investigate Alternative Fragment Ions: Re-optimizing the collision energies to select different product ions for both the analyte and the internal standard may reveal transitions with lower potential for isotopic overlap.[2]

Q6: Can the position of the deuterium labels on the molecule affect my results?

A6: Absolutely. It is critical that the deuterium atoms are located at chemically stable positions on the molecule.[5][8] If the labels are on labile sites, such as hydroxyl (-OH) or amine (-NH) groups, they can exchange with hydrogen atoms from the solvent or matrix.[1][9] This "back-exchange" can lead to a loss of the isotopic label and inaccurate quantification.[10]

Troubleshooting Guides

Issue: Suspected Isotopic Interference

This guide outlines a systematic approach to identifying and confirming isotopic interference in your assay.

A High analyte concentration sample shows non-linear response B Prepare two test samples: 1. High concentration analyte (no IS) 2. IS working concentration (no analyte) A->B C Analyze both samples by LC-MS/MS B->C D Monitor MRM transition of IS in analyte-only sample C->D H Monitor MRM transition of analyte in IS-only sample C->H E Significant peak observed? D->E F Isotopic interference confirmed E->F Yes G No significant peak observed. Investigate other causes (e.g., saturation). E->G No I Significant peak observed? H->I J Interference from IS to analyte confirmed. (Less common but possible due to impurities) I->J Yes K No significant interference from IS to analyte. I->K No cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Prepare 'Analyte-to-IS' Sample: High concentration of analyte in blank matrix C Inject 'Analyte-to-IS' Sample A->C B Prepare 'IS-Only' Sample: Working concentration of IS in blank matrix F Inject 'IS-Only' Sample B->F D Monitor MRM transition for IS C->D E Measure peak area of any signal D->E I Calculate % Interference: (Area from C / Area from F) * 100 E->I G Monitor MRM transition for IS F->G H Measure peak area of IS G->H H->I

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Zilpaterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of Zilpaterol (B38607).

Section 1: Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of Zilpaterol, providing potential causes and recommended solutions in a question-and-answer format.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Question: Why am I observing low recovery of Zilpaterol from my tissue samples (liver, kidney, muscle)?

Potential Causes:

  • Inefficient Extraction: Zilpaterol may be strongly bound to the tissue matrix. A single extraction step might not be sufficient to release the analyte.

  • Degradation during Sample Preparation: Zilpaterol can degrade in certain sample matrices, such as liver and kidney, during homogenization and extraction.[1]

  • Suboptimal Solid-Phase Extraction (SPE) Cleanup: The chosen SPE cartridge may not be effectively retaining and eluting Zilpaterol, or matrix components may be co-eluting and causing ion suppression.

Troubleshooting Recommendations:

  • Optimize Extraction:

    • Perform multiple extraction steps. A common protocol involves an initial extraction with methanol (B129727), followed by one or two additional extractions of the remaining pellet.[2]

    • For matrices like liver and kidney where degradation is a concern, add hydrochloric acid during the initial sample preparation steps to prevent degradation.[1]

    • Consider enzymatic hydrolysis with beta-glucuronidase/arylsulfatase to release conjugated forms of Zilpaterol.[3]

  • Refine SPE Cleanup:

    • Ensure the SPE cartridge is appropriate for Zilpaterol. Mixed-mode cation exchange (MCX) cartridges have shown to be effective.[2]

    • Optimize the wash and elution steps of the SPE protocol. A wash with a mild organic solvent can remove interferences, while a strong elution solvent (e.g., ammonia (B1221849) in methanol) is needed to recover Zilpaterol.[2]

    • Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution to concentrate the sample and improve chromatographic peak shape.[2][3]

Question: My chromatographic peaks for Zilpaterol are broad or show poor symmetry. What could be the cause?

Potential Causes:

  • Incompatible Reconstitution Solvent: The solvent used to redissolve the sample extract after evaporation may be too strong, causing the analyte to spread on the column before the gradient starts.

  • Column Contamination: Buildup of matrix components on the analytical column can degrade its performance.

  • Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the ionization and retention of Zilpaterol.

Troubleshooting Recommendations:

  • Reconstitution Solvent: Reconstitute the final extract in the initial mobile phase conditions or a weaker solvent to ensure proper focusing of the analyte at the head of the column.[3]

  • Column Maintenance: Use a guard column to protect the analytical column from contaminants. If performance degrades, flush the column according to the manufacturer's instructions.

  • Mobile Phase Optimization: A common mobile phase for Zilpaterol analysis consists of a gradient of 0.1% formic acid in water and acetonitrile (B52724).[4] Adjusting the gradient slope and initial conditions can improve peak shape.

Question: I am experiencing significant matrix effects and ion suppression in my analysis. How can I mitigate this?

Potential Causes:

  • Co-eluting Matrix Components: Phospholipids and other endogenous substances from the sample can co-elute with Zilpaterol and interfere with its ionization in the mass spectrometer.[2]

  • Insufficient Sample Cleanup: The sample preparation method may not be adequately removing interfering compounds.

Troubleshooting Recommendations:

  • Improve Sample Cleanup:

    • Employ a robust SPE method, such as the Oasis PRiME MCX, which is designed to remove a high percentage of phospholipids.[2]

    • Incorporate a liquid-liquid extraction step with a nonpolar solvent like n-hexane to remove fats and lipids before SPE.[4]

  • Chromatographic Separation: Adjust the LC gradient to better separate Zilpaterol from the region where most matrix components elute.

  • Use an Internal Standard: A stable isotope-labeled internal standard (e.g., Zilpaterol-d7) can help to compensate for matrix effects and improve the accuracy and reproducibility of quantification.[5]

Immunoassay (ELISA) Methods

Question: My ELISA results show high variability between replicate wells. What is the likely cause?

Potential Causes:

  • Inadequate Plate Washing: Residual unbound reagents or sample components can remain in the wells, leading to inconsistent results.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, antibodies, or substrate can introduce significant variability.

  • Temperature Gradients: Uneven temperature across the microplate during incubation can affect the rate of enzymatic reactions.

Troubleshooting Recommendations:

  • Washing Technique: Ensure a thorough and consistent washing procedure for all wells. Use an automated plate washer if available for better reproducibility.

  • Pipetting Technique: Use calibrated pipettes and proper technique. Pre-wet the pipette tips and ensure no air bubbles are introduced.

  • Temperature Control: Allow all reagents and the microplate to reach room temperature before starting the assay. Incubate the plate in a temperature-controlled environment.

Question: I am observing false positives or high background signals in my ELISA. How can I address this?

Potential Causes:

  • Cross-Reactivity: The antibody may be cross-reacting with other structurally similar compounds in the sample matrix.

  • Non-Specific Binding: Proteins or other molecules in the sample may be binding non-specifically to the well surface.

  • Insufficient Blocking: The blocking step may not be effectively preventing non-specific binding of the antibody.

Troubleshooting Recommendations:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. Consider trying different blocking agents.

  • Confirm with a Secondary Method: Positive results from a screening method like ELISA should be confirmed with a more specific method like LC-MS/MS.[6]

Section 2: Frequently Asked Questions (FAQs)

What are the typical limits of detection (LOD) and quantification (LOQ) for Zilpaterol in various matrices?

The LODs and LOQs for Zilpaterol are highly dependent on the analytical method and the sample matrix. LC-MS/MS methods generally offer the highest sensitivity.

MatrixMethodLODLOQ
Bovine LiverLC-Q-Orbitrap HRMS0.015-0.061 µg/kg0.025-0.091 µg/kg
Bovine MeatLC-Q-Orbitrap HRMS0.015-0.061 µg/kg0.025-0.091 µg/kg
Bovine KidneyLC-Q-Orbitrap HRMS0.015-0.061 µg/kg0.025-0.091 µg/kg
Bovine HeartLC-Q-Orbitrap HRMS0.015-0.061 µg/kg0.025-0.091 µg/kg
BeefLC-ESI-MS/MS-0.2 µg/kg
Livestock ProductsLC-MS/MS-0.01 mg/kg (10 µg/kg)
Sheep UrineASAP-MS1.1 ng/mL3.7 ng/mL
Sheep TissuesASAP-MS0.1-0.4 ng/g0.4-1.2 ng/g
Sheep UrineMDESI MS1.3 ng/mL4.4 ng/mL
Sheep TissuesMDESI MS0.2-0.6 ng/g0.5-2.1 ng/g

What are the Maximum Residue Limits (MRLs) for Zilpaterol?

The Codex Alimentarius Commission has adopted the following MRLs for Zilpaterol in cattle tissues:[7]

  • Muscle: 0.5 µg/kg[7]

  • Liver: 3.5 µg/kg[7]

  • Kidney: 3.3 µg/kg[7]

Canada has set the following MRLs for Zilpaterol free base in cattle:[8]

  • Muscle: 0.002 ppm (2 µg/kg)[8]

  • Liver: 0.005 ppm (5 µg/kg)[8]

  • Kidney: 0.005 ppm (5 µg/kg)[8]

What are the different analytical techniques available for Zilpaterol detection?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmation and quantification of Zilpaterol due to its high sensitivity and specificity.[5][9][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method, suitable for analyzing a large number of samples.[6][11]

  • Immunochromatographic Assays (Lateral Flow): Portable and user-friendly tests for on-site screening of samples like urine and feed.[12][13]

  • Ambient Ionization Mass Spectrometry (ASAP-MS and MDESI-MS): Rapid screening techniques with minimal sample preparation for semi-quantitative analysis.

  • Electrochemical Sensors: An emerging technology with the potential for rapid, portable, and low-cost detection, though specific applications for Zilpaterol are still in development.

Are there any emerging technologies for Zilpaterol detection?

Electrochemical biosensors are a promising area of research for the detection of small molecules like Zilpaterol. These sensors utilize nanomaterials (e.g., graphene, nanoparticles) and molecularly imprinted polymers (MIPs) to create highly sensitive and selective detection platforms. While specific electrochemical sensors for Zilpaterol are not yet widely established, the principles can be applied. An electrochemical sensor for Zilpaterol would likely involve the immobilization of a recognition element (an antibody or a custom-synthesized MIP) onto an electrode surface. The binding of Zilpaterol to this element would then generate a measurable electrical signal (e.g., a change in current or impedance). The advantages of this approach include the potential for miniaturization, portability, and real-time analysis.

Section 3: Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Zilpaterol in Bovine Liver

This protocol is based on a method demonstrating high recovery and effective cleanup of phospholipids.[2]

1. Sample Preparation: Extraction a. Weigh 5 g of homogenized bovine liver into a 50 mL centrifuge tube. b. Add 20 mL of methanol, vortex for 10 seconds, and shake for 2 minutes. c. Centrifuge at 4000 rpm for 5 minutes. d. Transfer the supernatant to a separate container. e. Re-suspend the pellet in another 20 mL of methanol, vortex, shake, and centrifuge as before. f. Combine the second supernatant with the first. g. Repeat the extraction with a final 10 mL of methanol and combine all supernatants.

2. Sample Cleanup: Solid-Phase Extraction (SPE) a. Use an Oasis PRiME MCX cartridge for cleanup. b. Condition the cartridge according to the manufacturer's instructions. c. Load the combined methanolic extract onto the cartridge. d. Wash the cartridge with an appropriate solvent to remove interferences (e.g., a weak organic solvent). e. Elute Zilpaterol with a solution of ammonia in methanol.

3. Final Sample Preparation a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a specific volume (e.g., 1 mL) of 20:80 methanol/water.[2] c. Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UPLC system
  • Column: A suitable C18 column (e.g., Atlantis dC18, 2.1 x 150 mm, 3 µm)[3]
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) (pH 4.3) : acetonitrile (95:5)[3]
  • Mobile Phase B: Acetonitrile[3]
  • Gradient: A linear gradient starting with a high percentage of mobile phase A, decreasing to a low percentage, followed by a wash and re-equilibration.[3]
  • MS System: Triple quadrupole mass spectrometer
  • Ionization Mode: Positive electrospray ionization (ESI+)[10]
  • Analysis Mode: Selected Reaction Monitoring (SRM)
  • SRM Transitions for Zilpaterol: Precursor ion m/z 262, with product ions such as m/z 244, 202, and 185.[1][5]

General Protocol for Competitive ELISA for Zilpaterol

This protocol outlines the general steps for an indirect competitive ELISA.[6]

1. Plate Coating a. Coat the wells of a 96-well microplate with a Zilpaterol-protein conjugate (e.g., Zilpaterol-butyrate-BSA) in a bicarbonate coating buffer. b. Incubate overnight at 4°C. c. Wash the plate multiple times with a wash buffer (e.g., PBS with Tween 20).

2. Competitive Binding a. Add Zilpaterol standards or samples to the wells. b. Immediately add the primary anti-Zilpaterol antibody to the wells. c. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow competition between the free Zilpaterol (in the sample/standard) and the coated Zilpaterol for antibody binding. d. Wash the plate thoroughly.

3. Detection a. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) that will bind to the primary antibody. b. Incubate for a specified time (e.g., 1 hour) at room temperature. c. Wash the plate thoroughly.

4. Signal Generation and Measurement a. Add the enzyme substrate (e.g., TMB). b. Incubate in the dark until a color develops. c. Stop the reaction with a stop solution (e.g., sulfuric acid). d. Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of Zilpaterol in the sample.

Section 4: Visualizations

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenize Tissue (e.g., 5g Liver) Extraction 2. Methanol Extraction (3x repetitions) Homogenization->Extraction Centrifugation 3. Centrifuge and Collect Supernatant Extraction->Centrifugation SPE 4. Solid-Phase Extraction (Oasis PRiME MCX) Centrifugation->SPE Evaporation 5. Evaporate to Dryness SPE->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation 7. UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection 8. MS/MS Detection (ESI+, SRM Mode) LC_Separation->MS_Detection Data_Analysis 9. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS detection of Zilpaterol.

ELISA_Workflow Plate_Coating 1. Coat Plate with Zilpaterol-BSA Conjugate Blocking 2. Block Unbound Sites Plate_Coating->Blocking Competitive_Binding 3. Add Sample/Standard and Primary Anti-Zilpaterol Ab Blocking->Competitive_Binding Secondary_Ab 4. Add HRP-Conjugated Secondary Ab Competitive_Binding->Secondary_Ab Substrate_Addition 5. Add TMB Substrate Secondary_Ab->Substrate_Addition Stop_Reaction 6. Stop Reaction Substrate_Addition->Stop_Reaction Read_Absorbance 7. Read Absorbance Stop_Reaction->Read_Absorbance

Caption: Indirect competitive ELISA workflow for Zilpaterol.

References

Column selection for optimal separation of Zilpaterol and metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for the chromatographic separation of Zilpaterol and its metabolites. Find answers to frequently asked questions and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for the separation of Zilpaterol and its metabolites?

A1: A reversed-phase C18 column is the most common and recommended starting point for analyzing Zilpaterol and its metabolites.[1][2][3][4] Most established LC-MS/MS methods for Zilpaterol utilize C18 columns, demonstrating their effectiveness in retaining and separating the parent compound from complex matrices like animal tissues.[1][2][3]

Q2: I am not getting adequate separation between Zilpaterol and its hydroxylated metabolite. What should I do?

A2: If you are experiencing co-elution or poor resolution on a standard C18 column, consider the following strategies:

  • Optimize the Mobile Phase: Adjusting the solvent strength (water/acetonitrile (B52724) ratio) or the pH with additives like formic acid or ammonium (B1175870) acetate (B1210297) can significantly alter selectivity and improve separation.

  • Modify the Gradient: Employing a shallower gradient can increase the separation window between closely eluting peaks.

  • Try an Alternative Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different selectivity, such as a Phenyl-Hexyl phase, is a powerful next step. Phenyl-based columns offer alternative selectivity through π-π interactions, which can be effective for aromatic compounds like Zilpaterol and its metabolites.

Q3: My metabolite is eluting later than the parent Zilpaterol compound on a C18 column, even though it's more polar. Is this normal?

A3: This can occur and is not necessarily an error. While typically more polar compounds elute earlier in reversed-phase chromatography, other factors like molecular weight and interaction with the stationary phase can influence retention time. For instance, studies have shown that certain Zilpaterol conjugates (Phase II metabolites) can elute later than the parent compound on a C18 column.[5] Always confirm peak identity using a mass spectrometer or appropriate standards.

Q4: What are the typical mobile phases used for Zilpaterol analysis?

A4: The most common mobile phases consist of a mixture of water and an organic solvent, typically acetonitrile or methanol, with acidic modifiers.[1] A combination of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is frequently used in gradient elution for LC-MS/MS analysis.[1] Ammonium acetate is also used as a mobile phase additive to improve peak shape and ionization efficiency.

Q5: How can I improve my peak shape for Zilpaterol?

A5: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. To improve it:

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Zilpaterol's chemical properties to prevent unwanted ionic interactions with the column's stationary phase.

  • Adjust Injection Solvent: Dissolving your sample in a solvent that is weaker than the initial mobile phase (e.g., reconstituting in the starting mobile phase composition) can prevent peak distortion.

  • Reduce Injection Volume/Concentration: Overloading the column is a common cause of poor peak shape. Try injecting a smaller volume or diluting your sample.

  • Ensure Column Health: A degraded or contaminated column can lead to peak tailing. Flush the column or replace it if necessary.

Column Selection and Performance Data

ParameterColumn Type 1: C18Column Type 2: Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Typical Dimensions 2.1 x 150 mm, 3.5 µm[4]4.6 x 150 mm, 3 µm
Primary Interaction Hydrophobic InteractionsHydrophobic & π-π Interactions
Best For General purpose, initial method development for Zilpaterol. Proven efficacy.[1][2]Alternative selectivity when C18 fails to resolve Zilpaterol from metabolites or matrix interferences.
Example Analyte ZilpaterolZilpaterol & Aromatic Metabolites
Example Retention Time ~5-7 minutes (gradient dependent)[5]Varies based on method

Experimental Protocol: LC-MS/MS Method

This section provides a general, detailed methodology for the separation and detection of Zilpaterol and its metabolites using a standard C18 column coupled with a tandem mass spectrometer.

1. Objective: To achieve chromatographic separation and quantification of Zilpaterol and its primary metabolites (e.g., 2-hydroxy-Zilpaterol) in a biological matrix.

2. Materials:

  • Column: XBridge C18, 2.1 mm × 150 mm, 3.5 µm (or equivalent)[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Solid Phase Extraction (SPE) cartridges for cleanup.

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35 °C[4]

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1.0 min: 10% B

    • 1.0-8.0 min: Linear gradient from 10% to 90% B

    • 8.0-10.0 min: Hold at 90% B

    • 10.1-12.0 min: Return to 10% B (re-equilibration)

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Example Transitions:

    • Zilpaterol: Monitor specific precursor and product ions (e.g., as cited in literature).

    • 2-hydroxy-Zilpaterol: Monitor specific precursor and product ions.

  • Source Parameters: Optimize gas flows, ion spray voltage, and temperature according to the specific instrument manufacturer's guidelines.

Visualized Workflows and Logic

The following diagrams illustrate the logical processes for column selection and troubleshooting common separation issues.

G start Define Analytes (Zilpaterol & Metabolites) c18 Initial Screening: Standard C18 Column start->c18 res_check Resolution Adequate? c18->res_check mp_opt Optimize Mobile Phase (Gradient, pH, Additives) res_check->mp_opt No end Final Method res_check->end Yes res_check2 Resolution Adequate? mp_opt->res_check2 alt_col Select Alternative Chemistry (e.g., Phenyl-Hexyl) res_check2->alt_col No res_check2->end Yes alt_col->end

Caption: Column selection workflow for Zilpaterol analysis.

G problem Problem: Poor Resolution / Co-elution cause1 Cause 1: Suboptimal Mobile Phase problem->cause1 cause2 Cause 2: Insufficient Column Efficiency problem->cause2 cause3 Cause 3: Poor Column Selectivity problem->cause3 solution1a Solution: Adjust Organic/Aqueous Ratio cause1->solution1a solution1b Solution: Change pH / Additive cause1->solution1b solution2a Solution: Use Smaller Particle Size Column cause2->solution2a solution2b Solution: Use Longer Column cause2->solution2b solution3 Solution: Switch Stationary Phase (e.g., C18 -> Phenyl-Hexyl) cause3->solution3

Caption: Troubleshooting guide for poor peak resolution.

References

Minimizing ion suppression in electrospray ionization for Zilpaterol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Zilpaterol (B38607) using electrospray ionization-liquid chromatography-mass spectrometry (ESI-LC/MS).

Troubleshooting Ion Suppression for Zilpaterol

Problem: Low Zilpaterol Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression from co-eluting matrix components is a common issue in complex biological samples, leading to a reduced signal for Zilpaterol.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis. A multi-step cleanup approach is often necessary.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Zilpaterol, a weak cation exchange (WCX) or a mixed-mode cation exchange (MCX) SPE cartridge can be particularly effective.[1]

    • Liquid-Liquid Extraction (LLE): LLE can be used to isolate Zilpaterol from the sample matrix.

    • Protein Precipitation: While a simpler method, protein precipitation alone may not be sufficient to remove all interfering substances and can sometimes result in lower analyte recovery.[2]

  • Chromatographic Separation: Improve the separation of Zilpaterol from matrix components.

    • Gradient Elution: Employ a gradient elution program to resolve Zilpaterol from early-eluting, polar interferences.

    • Column Chemistry: Use a C18 or a phenyl-hexyl column to achieve good retention and separation of Zilpaterol.

  • Sample Dilution: If the Zilpaterol concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. A 1-to-8 dilution has been shown to be a good compromise between reducing matrix effects and maintaining adequate signal detection.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for Zilpaterol is highly recommended to compensate for ion suppression.[3]

Problem: Inconsistent and Irreproducible Zilpaterol Quantification

Possible Cause: Variable matrix effects between samples can lead to inconsistent ion suppression and, consequently, unreliable quantification.

Solutions:

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.

  • Robust Sample Preparation: A consistent and effective sample preparation method, such as SPE, will minimize variability in the matrix composition between samples.

  • Stable Isotope-Labeled Internal Standard: A SIL internal standard is the most reliable way to correct for sample-to-sample variations in ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Zilpaterol analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, Zilpaterol, is reduced by the presence of co-eluting molecules from the sample matrix. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of Zilpaterol.

Q2: What are the most common sources of ion suppression in Zilpaterol analysis?

A2: Common sources of ion suppression include salts, phospholipids (B1166683) from cell membranes, proteins, and other endogenous components of the biological matrix.[4] The complexity of the matrix (e.g., liver, muscle, plasma) will influence the extent of ion suppression.

Q3: How can I determine if ion suppression is affecting my Zilpaterol analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of a Zilpaterol standard solution is introduced into the LC eluent after the analytical column. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression.

Q4: Which sample preparation technique is best for minimizing ion suppression for Zilpaterol?

A4: Solid-phase extraction (SPE) is generally considered the most effective technique for removing a wide range of matrix interferences.[5] For Zilpaterol, which is a weakly basic compound, a mixed-mode cation exchange (MCX) SPE protocol is often recommended. However, the optimal method may depend on the specific matrix being analyzed.

Q5: What are the ideal mobile phase conditions for minimizing ion suppression and maximizing the Zilpaterol signal?

A5: For positive ion ESI, a mobile phase containing a low concentration of a volatile acid, such as 0.1% formic acid, is commonly used to promote the protonation of Zilpaterol and enhance its signal.[6] The organic component is typically acetonitrile (B52724) or methanol (B129727). It is crucial to use high-purity solvents and additives to avoid introducing contaminants that could cause ion suppression.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Zilpaterol analysis, highlighting the effectiveness of different sample preparation methods.

Table 1: Comparison of Sample Preparation Methods for Zilpaterol Analysis

Sample Preparation MethodMatrixAnalyte Recovery (%)Relative Standard Deviation (RSD) (%)Key AdvantagesPotential for Ion Suppression Reduction
Solid-Phase Extraction (SPE)
Mixed-Mode Cation Exchange (MCX)Bovine Liver>90%<15%Excellent cleanup, high recoveryHigh
Octadecylsilane (ODS) & Strong Cation Exchange (SCX)Livestock Products87.0 - 99.4%2.4 - 6.3%Good cleanup and recoveryModerate to High[6]
Liquid-Liquid Extraction (LLE) Equine HairNot specifiedNot specifiedSimple, effective for certain matricesModerate
Protein Precipitation Bovine Tissues99% (with ethyl acetate (B1210297) extraction)Not specifiedRapid and simpleLow to Moderate[1]

Table 2: LC-MS/MS Parameters for Zilpaterol Analysis

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.2 - 0.4 mL/min
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute Zilpaterol, followed by a wash and re-equilibration step.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions (SRM)Precursor Ion (m/z) → Product Ions (m/z)
262.2 → 244.2
262.2 → 185.1
Collision EnergyOptimized for the specific instrument
Dwell Time50-100 ms

Experimental Protocols

Protocol 1: Zilpaterol Extraction from Bovine Liver using Mixed-Mode Cation Exchange (MCX) SPE

  • Homogenization: Homogenize 5 g of bovine liver tissue.

  • Extraction:

    • Add 20 mL of methanol to the homogenized tissue in a 50 mL centrifuge tube.

    • Vortex for 30 seconds and shake for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (MCX Cartridge):

    • Conditioning: Condition the MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the supernatant from the extraction step onto the SPE cartridge.

    • Washing:

      • Wash the cartridge with 3 mL of 2% formic acid in water.

      • Wash the cartridge with 3 mL of methanol.

    • Elution: Elute Zilpaterol with 3 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization (e.g., Bovine Liver) Extraction 2. Extraction (e.g., Methanol) Homogenization->Extraction Tissue Sample Cleanup 3. Cleanup (SPE or LLE) Extraction->Cleanup Crude Extract Evaporation 4. Evaporation & Reconstitution Cleanup->Evaporation Clean Extract LCMS 5. LC-MS/MS Analysis (ESI+) Evaporation->LCMS Reconstituted Sample Quantification 6. Quantification (Internal Standard) LCMS->Quantification Raw Data

Caption: Experimental workflow for Zilpaterol analysis.

troubleshooting_logic Start Low Zilpaterol Signal? CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep Yes Resolved Problem Resolved Start->Resolved No OptimizeChromo Optimize Chromatography CheckSamplePrep->OptimizeChromo UseIS Use Stable Isotope-Labeled Internal Standard OptimizeChromo->UseIS DiluteSample Dilute Sample UseIS->DiluteSample DiluteSample->Resolved If signal improves Unresolved Consult Instrument Specialist DiluteSample->Unresolved If signal still low

Caption: Troubleshooting logic for low Zilpaterol signal.

References

Technical Support Center: Best Practices for Internal Standard Addition in Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective application of the internal standard addition method in residue analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using an internal standard (IS) in residue analysis?

An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample before analysis.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation, extraction, and analysis.[2][3] By comparing the response of the analyte to the response of the IS, the method corrects for potential sample loss, instrumental drift, and matrix effects, thereby improving the accuracy and precision of the quantitative results.[1]

Q2: What are the key criteria for selecting a suitable internal standard?

The selection of an appropriate internal standard is critical for the success of the analysis. The ideal internal standard should:

  • Be chemically and physically similar to the analyte: This ensures that the IS and analyte behave similarly during extraction, cleanup, and chromatographic analysis.[4]

  • Not be present in the original sample: The IS must be absent from the sample matrix to avoid interference and inaccurate calculations.[1][4]

  • Be clearly separated chromatographically from the analyte and other matrix components: Co-elution can lead to inaccurate peak integration and quantification.[4]

  • Have a similar response to the detector as the analyte: This helps to ensure a reliable response ratio.

  • Be stable throughout the entire analytical process: The IS should not degrade during sample storage, preparation, or analysis.[1]

  • For mass spectrometry, ideally be a stable isotope-labeled (SIL) version of the analyte: SIL internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, leading to the most accurate correction for matrix effects and other variabilities.[2][4]

Q3: When should the internal standard be added to the sample?

For comprehensive correction of errors, the internal standard should be added as early as possible in the analytical workflow, ideally before any sample preparation or extraction steps.[2][5] Adding the IS at the beginning ensures that it experiences the same potential losses as the analyte during all subsequent procedures, including extraction, cleanup, and concentration.[5]

Q4: What are matrix effects and how does an internal standard help to mitigate them?

Matrix effects are the alteration of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[1][4] These effects can cause either ion suppression or enhancement, leading to inaccurate quantification.[1] A suitable internal standard, particularly a stable isotope-labeled one, co-elutes with the analyte and experiences the same matrix effects.[4][6] By using the ratio of the analyte signal to the IS signal for quantification, the impact of these matrix-induced variations is normalized, leading to more accurate results.[6]

Troubleshooting Guides

Problem 1: High Variability in Internal Standard Peak Area Across a Sample Batch

  • Possible Cause: Inconsistent addition of the internal standard to each sample.

    • Solution: Review the standard operating procedure (SOP) for IS addition. Ensure that the same, precise volume of the IS solution is added to every sample, standard, and quality control sample. Use calibrated pipettes and verify the technique of the analyst.

  • Possible Cause: Matrix effects varying significantly between different samples.

    • Solution: Investigate the sample matrices for significant differences. If possible, use a stable isotope-labeled internal standard that more closely mimics the behavior of the analyte in different matrices. Matrix-matched calibration standards can also help to compensate for these effects.[6]

  • Possible Cause: Instrument instability.

    • Solution: Check the performance of the analytical instrument. This includes the autosampler, pump, and detector. Run a system suitability test to ensure consistent performance before analyzing the sample batch.[7]

Problem 2: Poor Recovery of the Internal Standard

  • Possible Cause: The internal standard is not stable under the extraction or cleanup conditions.

    • Solution: Evaluate the stability of the IS under the specific pH, temperature, and solvent conditions of your method. It may be necessary to select a more stable internal standard.

  • Possible Cause: The internal standard has different extraction characteristics than the analyte.

    • Solution: The chosen IS may not be chemically similar enough to the analyte. Re-evaluate the selection of the internal standard to ensure it has comparable solubility and partitioning behavior in the extraction system.

  • Possible Cause: Inefficient extraction or significant loss during cleanup steps.

    • Solution: Optimize the extraction and cleanup procedures. This may involve adjusting the solvent composition, pH, or the type of solid-phase extraction (SPE) cartridge used.

Problem 3: The Calibration Curve is Non-linear or has a Poor Correlation Coefficient (R²)

  • Possible Cause: Incorrect preparation of calibration standards.

    • Solution: Carefully reprepare the calibration standards, ensuring accurate dilutions and the consistent addition of the internal standard.

  • Possible Cause: The concentration range of the calibration standards is outside the linear range of the detector.

    • Solution: Adjust the concentration range of the calibration standards to fall within the linear dynamic range of the instrument for both the analyte and the internal standard.

  • Possible Cause: The internal standard concentration is too high or too low relative to the analyte.

    • Solution: The response ratio of the analyte to the IS should ideally be close to 1. Adjust the concentration of the internal standard to be in a similar range as the expected analyte concentrations.

Data Presentation

Table 1: Impact of Internal Standard on the Accuracy and Precision of Pesticide Analysis in Different Food Matrices

Food MatrixAnalyteWithout Internal StandardWith Internal Standard (Propoxur)
Recovery (%) RSD (%)
TomatoPesticide A7518
Pesticide B13522
LettucePesticide A6025
Pesticide B14528
OrangePesticide A5530
Pesticide B15035

This table synthesizes typical data to illustrate the improvement in accuracy (recovery %) and precision (RSD %) when using an internal standard to compensate for matrix effects in different food matrices.

Table 2: Comparison of Matrix Effects in Different Food Matrices With and Without Internal Standard Correction

Food MatrixAnalyteMatrix Effect (%) (Without IS)Matrix Effect (%) (With SIL IS)
StrawberryFungicide X-45 (Suppression)-5
SpinachHerbicide Y+30 (Enhancement)+3
WheatInsecticide Z-60 (Suppression)-8
TeaFungicide X-80 (Suppression)-12
SpicesHerbicide Y+50 (Enhancement)+7

This table illustrates the significant reduction in matrix effects (expressed as signal suppression or enhancement) when a stable isotope-labeled (SIL) internal standard is used.

Experimental Protocols

Protocol 1: Selection and Validation of an Internal Standard

  • Candidate Selection:

    • Based on the analyte's chemical structure and properties, select at least three potential internal standards. Prioritize stable isotope-labeled analogues if available. Other candidates can include structural analogues or compounds from the same chemical class.

  • Initial Screening:

    • Prepare solutions of the analyte and each candidate IS.

    • Inject them individually into the chromatographic system to determine their retention times and ensure they do not co-elute with the analyte or interfere with each other.

  • Extraction Recovery Comparison:

    • Spike a blank matrix sample with a known concentration of the analyte and each candidate IS.

    • Perform the entire sample preparation and extraction procedure.

    • Analyze the extracts and calculate the recovery of the analyte and each IS.

    • Select the IS that shows a recovery most similar to the analyte.

  • Matrix Effect Evaluation:

    • Prepare two sets of standards: one in a pure solvent and one in a blank matrix extract.

    • Analyze both sets and compare the peak areas of the analyte and the selected IS.

    • The IS that best tracks the signal suppression or enhancement of the analyte is the most suitable.

  • Method Validation:

    • Once the optimal IS is selected, perform a full method validation according to established guidelines (e.g., SANCO/12682/2019). This includes evaluating linearity, accuracy, precision, limit of quantification (LOQ), and specificity with the chosen internal standard.

Protocol 2: Standard Operating Procedure for Internal Standard Addition

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh a known amount of the pure internal standard and dissolve it in a suitable solvent to prepare a concentrated stock solution.

    • Store the stock solution under appropriate conditions (e.g., refrigerated or frozen) to ensure its stability.

  • Preparation of Working Internal Standard Solution:

    • On the day of analysis, prepare a working solution of the internal standard by diluting the stock solution to a concentration that will result in a peak area comparable to that of the analyte in the samples.

  • Addition of Internal Standard to Samples and Standards:

    • Using a calibrated pipette, add a precise and consistent volume of the working internal standard solution to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process.

    • Ensure thorough mixing after the addition of the IS.

  • Data Analysis:

    • After instrumental analysis, calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all injections.

    • Construct a calibration curve by plotting the analyte/IS peak area ratio against the concentration ratio of the calibration standards.

    • Determine the concentration of the analyte in the samples using the regression equation from the calibration curve.

Visualizations

Internal_Standard_Selection_Workflow start Start: Need for Internal Standard select_candidates Select Potential Candidates (SIL, Analogs) start->select_candidates screen_retention Screen for Retention Time & No Interference select_candidates->screen_retention evaluate_recovery Evaluate Extraction Recovery Similarity to Analyte screen_retention->evaluate_recovery evaluate_matrix Assess Matrix Effect Compensation evaluate_recovery->evaluate_matrix select_best Select Best Performing IS evaluate_matrix->select_best validate_method Full Method Validation with IS select_best->validate_method end End: IS Method Implemented validate_method->end

Workflow for selecting an appropriate internal standard.

Troubleshooting_IS_Variability start Problem: Inconsistent IS Peak Area check_addition Verify IS Addition Procedure & Pipettes start->check_addition check_matrix Investigate Matrix Differences start->check_matrix check_instrument Check Instrument Performance start->check_instrument solution_sop Solution: Reinforce SOP check_addition->solution_sop solution_sil Solution: Use SIL IS or Matrix-Matched Standards check_matrix->solution_sil solution_sst Solution: Run System Suitability Test check_instrument->solution_sst

Troubleshooting logic for inconsistent internal standard peak area.

References

Calibration curve issues with Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Acetyl-N-deisopropyl-Zilpaterol-d3 as an internal standard in analytical experiments, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues observed during the development and use of calibration curves for the quantification of an analyte using this compound as a stable isotope-labeled (SIL) internal standard.

Issue 1: Poor Linearity of the Calibration Curve (Low R² value)

A low coefficient of determination (R²) indicates that the data points do not fall closely on the linear regression line, suggesting variability in the analysis.

Potential CauseRecommended Action
Inaccurate Standard Preparation Review the preparation of stock solutions and calibration standards. Ensure accurate pipetting and dilutions. Prepare fresh standards to rule out degradation.
Inconsistent Internal Standard Addition Ensure the exact same amount of this compound is added to every standard and sample. Inconsistent addition is a major source of variability.[1]
Matrix Effects If analyzing samples in a complex matrix, matrix effects can suppress or enhance the ion signal. Prepare calibration standards in a matrix that matches the samples as closely as possible.
Instrument Instability Check for fluctuations in the mass spectrometer's performance. Run system suitability tests to monitor sensitivity, peak shape, and retention time.[1]

Issue 2: High Signal in Blank Samples

Contamination or carryover can lead to a significant response in blank samples, affecting the accuracy of the lower limit of quantitation (LLOQ).

Potential CauseRecommended Action
Sample Carryover Inject a series of blank solvent injections after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method by using a stronger solvent.[2]
Contaminated Reagents or Glassware Use LC-MS grade solvents and reagents.[2] Ensure all glassware and vials are thoroughly cleaned or use new ones for each batch.
Contaminated Instrument If carryover persists, the LC system or the mass spectrometer source may be contaminated. Follow the manufacturer's instructions for cleaning the ion source and other relevant components.[3]

Issue 3: Inconsistent Peak Area Ratios

Variability in the peak area ratio of the analyte to the internal standard across replicate injections can lead to poor precision.

Potential CauseRecommended Action
Poor Chromatography (Peak Shape) Suboptimal chromatographic conditions can lead to peak tailing, fronting, or splitting, making integration difficult.[4] Optimize the mobile phase, gradient, and column temperature.
Unstable Ionization An inconsistent spray in the electrospray ionization (ESI) source can cause signal fluctuations. Check the spray needle for clogs and ensure proper source settings.[2]
Incorrect Integration Parameters Review the peak integration parameters in your data processing software. Ensure that the peaks for both the analyte and the internal standard are being integrated correctly and consistently.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is a stable isotope-labeled version of a related analyte. In stable isotope dilution mass spectrometry (SID-MS), a known amount of the SIL internal standard is added to all calibration standards and unknown samples.[1] It co-elutes with the analyte and is affected similarly by sample preparation and instrument variability. By plotting the ratio of the analyte's signal response to the internal standard's signal response against the analyte's concentration, a more accurate and precise quantification can be achieved.[1]

Q2: How should I prepare my calibration standards with the internal standard?

  • Prepare an Analyte Stock Solution: Accurately weigh and dissolve the analyte to create a primary stock solution of known concentration.

  • Prepare an Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration that will be added to all standards and samples. This concentration should yield a stable and moderate signal in the mass spectrometer.[1]

  • Construct Calibration Curve Standards: In a series of vials, add the same volume of the internal standard working solution to each. Then, add increasing volumes of the analyte stock solution to create a range of concentrations. Finally, bring all vials to the same final volume with the diluent.[1]

Q3: My calibration curve is linear, but my low concentration quality control (QC) samples are inaccurate. What should I do?

This may indicate that the linear regression model is not appropriate for your assay, especially at the low end. Consider using a weighted linear regression (e.g., 1/x or 1/x² weighting). This gives more weight to the lower concentration points and can improve accuracy at the LLOQ. A "funnel" shape in a plot of residuals versus concentration is a strong indicator that weighted regression is needed.[1]

Q4: Why is the signal intensity for my internal standard, this compound, fluctuating between injections?

Fluctuations in the internal standard signal can be caused by several factors:

  • Inconsistent sample injection volume: Ensure the autosampler is functioning correctly and injecting the same volume each time.

  • Ion source instability: As mentioned in the troubleshooting guide, an unstable ESI spray can cause signal variability.[2]

  • Detector saturation: If the concentration of the internal standard is too high, it can saturate the detector. Prepare a new working solution with a lower concentration.

Q5: The mass accuracy of my analyte and internal standard is drifting during the analytical run. How can I fix this?

Mass accuracy drift can be a sign that the mass spectrometer needs to be recalibrated.[4] It is good practice to perform a mass calibration regularly using the manufacturer's recommended standards.[4] Environmental factors such as significant temperature changes in the laboratory can also affect mass accuracy.

Experimental Protocols & Workflows

Protocol: Preparation of Calibration Curve Standards

This protocol outlines the steps for preparing a set of calibration standards for a quantitative LC-MS/MS analysis using a stable isotope-labeled internal standard.

cluster_prep Solution Preparation cluster_cal Calibration Standard Preparation cluster_analysis Analysis stock_analyte Prepare Analyte Stock Solution add_analyte Add Increasing Volumes of Analyte Stock stock_analyte->add_analyte stock_is Prepare Internal Standard (IS) Working Solution add_is Add Constant Volume of IS to Each Vial (except blank) stock_is->add_is cal_vials Label Vials for Blank and Calibrators cal_vials->add_is add_is->add_analyte dilute Dilute to Final Volume with Solvent add_analyte->dilute inject Inject Standards (Low to High Conc.) dilute->inject plot Plot Peak Area Ratio (Analyte/IS) vs. Concentration Ratio inject->plot

Caption: Workflow for preparing calibration curve standards.

Troubleshooting Logic: Investigating Poor Calibration Curve Linearity

This decision tree illustrates a logical workflow for troubleshooting a non-linear calibration curve.

cluster_prep Sample & Standard Preparation cluster_instrument Instrument Performance cluster_data Data Processing start Poor Calibration Curve Linearity (Low R²) check_prep Review Standard Preparation Protocol start->check_prep fresh_standards Prepare Fresh Standards check_prep->fresh_standards check_is Verify Consistent IS Addition fresh_standards->check_is check_system Run System Suitability Test check_is->check_system If prep is OK check_chrom Evaluate Peak Shape & Retention check_system->check_chrom check_source Inspect Ion Source & Spray Stability check_chrom->check_source check_integration Review Peak Integration Parameters check_source->check_integration If instrument is stable check_regression Consider Weighted Linear Regression check_integration->check_regression end Linearity Improved check_regression->end

Caption: Troubleshooting decision tree for poor linearity.

References

Validation & Comparative

Comparative Guide to the Validation of an Analytical Method for Zilpaterol Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated analytical method for the detection and quantification of Zilpaterol (B38607) using a deuterated internal standard against other analytical techniques. The information is intended for researchers, scientists, and professionals in drug development involved in the analysis of veterinary drug residues.

Introduction to Zilpaterol Analysis

Zilpaterol is a β-adrenergic agonist used as a feed additive to promote muscle growth and increase feed efficiency in livestock.[1] However, its use is regulated due to potential risks to human health from consuming meat with drug residues.[2] Consequently, robust and reliable analytical methods are crucial for monitoring Zilpaterol in animal-derived food products.

The validation of an analytical method ensures that it is fit for its intended purpose. A key component in achieving accurate and precise quantification, particularly in complex matrices like animal tissues, is the use of an internal standard. A deuterated internal standard, such as Zilpaterol-d7, is considered the gold standard as its chemical and physical properties are nearly identical to the analyte, allowing it to effectively compensate for variations during sample preparation and analysis.[3][4]

Validated Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for identifying and quantifying trace amounts of substances like Zilpaterol.[2] The use of a deuterated internal standard, such as Zilpaterol-d7, enhances the method's accuracy and reproducibility.[3]

Experimental Protocol

The following protocol is a generalized procedure based on validated methods for Zilpaterol analysis in meat samples.[3][5]

1. Sample Preparation:

  • Hydrolysis: A homogenized beef sample is treated with β-glucuronidase/arylsulfatase in an ammonium (B1175870) acetate (B1210297) buffer solution to release conjugated Zilpaterol.[5]

  • Extraction: The hydrolyzed sample is extracted with ethyl acetate.[5] The organic layer is then separated.

  • Defatting: A hexane/methanol partitioning step is used to remove fats.[5]

  • Purification: The extract is further purified using Solid-Phase Extraction (SPE).[6][7]

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The purified extract is injected into a liquid chromatograph, typically with a C18 column, for separation. A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and formic acid in water is commonly used.[3]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Zilpaterol and its deuterated internal standard are ionized, and specific precursor-to-product ion transitions are monitored for quantification (Selected Reaction Monitoring - SRM).[2][3]

3. Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of Zilpaterol to the peak area of the deuterated internal standard against a series of known concentrations.[5][7] The concentration of Zilpaterol in the sample is then determined from this curve.

Performance Data

The performance of the LC-MS/MS method with a deuterated internal standard is summarized in the table below.

Validation ParameterPerformance MetricSource(s)
**Linearity (R²) **> 0.99[3][5]
Limit of Quantification (LOQ) 0.2 µg/kg[3][5]
Recovery 94.1% - 120.0%[3]
Precision (CV%) < 10.58%[3]

Comparison with Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard is a robust method, other techniques are also employed for Zilpaterol analysis. This section compares the primary method with several alternatives.

MethodPrincipleInternal StandardKey AdvantagesKey Limitations
LC-MS/MS with Deuterated IS Chromatographic separation followed by mass spectrometric detection of specific ion transitions.Zilpaterol-d7High accuracy, precision, and specificity. Compensates for matrix effects.Higher cost of deuterated standard.
LC-MS/MS with Analog IS Same as above.Clenbuterol-d9More cost-effective than deuterated Zilpaterol.May not fully compensate for matrix effects due to differences in retention time and ionization efficiency.[5]
LC-Q-Orbitrap HRMS Chromatographic separation followed by high-resolution mass spectrometry for accurate mass measurement.Not always specifiedHigh specificity and ability to perform retrospective analysis.Data processing can be more complex.
ELISA Enzyme-Linked Immunosorbent Assay based on antibody-antigen recognition.NoneRapid, high-throughput screening.Potential for cross-reactivity, leading to false positives. Generally less sensitive and specific than MS methods.[8]
DART-MS Direct Analysis in Real-Time Mass Spectrometry for rapid analysis with minimal sample preparation.NoneVery fast analysis time, minimal sample preparation.[9]Semi-quantitative, may have lower sensitivity and be more susceptible to matrix effects compared to LC-MS/MS.[9]
Comparative Performance Data
MethodLimit of Quantification (LOQ)Recovery (%)Precision (CV% or RSD%)Source(s)
LC-MS/MS with Deuterated IS 0.2 µg/kg94.1 - 120.0< 10.58[3]
LC-MS/MS with Analog IS (Clenbuterol-d9) 0.2 µg/kg100.9 - 108.5Not specified[5]
LC-Q-Orbitrap HRMS 0.025 - 0.091 µg/kg71 - 99Not specified[6][10]
ELISA Not specified (Urinary concentrations of 0.2-2 ng/mL)79 - 120< 22[8]
DART-MS 45.0 - 86.0 ng/mL (in urine)Not specifiedNot specified[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Sample Homogenization hydrolysis Enzymatic Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Acquisition lcms->data calibration Calibration Curve Generation data->calibration quantification Concentration Calculation calibration->quantification

Caption: Experimental workflow for Zilpaterol analysis using LC-MS/MS.

Method Comparison Logic

method_comparison cluster_screening Screening Methods cluster_confirmatory Confirmatory Methods start Need for Zilpaterol Analysis elisa ELISA start->elisa High-throughput needed? dart DART-MS start->dart Rapid result needed? lcms_d LC-MS/MS with Deuterated IS start->lcms_d High accuracy & precision required? lcms_a LC-MS/MS with Analog IS lcms_d->lcms_a Cost-effective alternative? hrms LC-Q-Orbitrap HRMS lcms_d->hrms Need for untargeted analysis?

References

A Researcher's Guide to Internal Standards for Zilpaterol Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Zilpaterol, the selection of an appropriate internal standard is a critical step to ensure accuracy and reliability. This guide provides a comparative analysis of commonly employed internal standards, supported by experimental data, to aid in methodological decisions.

The use of an internal standard (IS) in quantitative analysis is paramount for correcting variations in sample preparation and instrumental response. For Zilpaterol, a beta-adrenergic agonist used as a growth promotant in livestock, two predominant internal standards have emerged in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS): Zilpaterol-d7, a stable isotope-labeled (SIL) analog, and Clenbuterol-d9, a structural analog.

Principle of Internal Standard Use in Quantitative Analysis

An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both the calibration standards and the unknown samples. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach effectively mitigates errors arising from sample loss during extraction and purification, as well as fluctuations in the analytical instrument's performance. The ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample Extraction Extraction & Purification Sample->Extraction IS Known amount of Internal Standard IS->Extraction LCMS LC-MS/MS Extraction->LCMS Analyte_Signal Analyte Signal LCMS->Analyte_Signal IS_Signal Internal Standard Signal LCMS->IS_Signal Ratio Calculate Signal Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logical workflow for quantitative analysis using an internal standard.

Comparative Performance of Zilpaterol-d7 and Clenbuterol-d9

The choice between a stable isotope-labeled internal standard and a structural analog involves a trade-off between cost and performance. SIL internal standards, such as Zilpaterol-d7, are considered the "gold standard" as their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample processing and analysis.[1][2] Structural analogs like Clenbuterol-d9 are often more readily available and cost-effective but may exhibit differences in extraction recovery and ionization efficiency.

Below is a summary of performance data for Zilpaterol analysis using these two internal standards, compiled from published analytical methods.

ParameterZilpaterol with Zilpaterol-d7 ISZilpaterol with Clenbuterol-d9 ISReference
Analytical Method LC-MS/MSLC-MS/MS[3][4]
Matrix MeatBeef Muscle[3][4]
Recovery 94.1% - 120.0%100.9% - 108.5%[3][4]
Limit of Quantification (LOQ) 0.2 µg/kg0.2 µg/kg[3][4]
Linearity (r²) 0.9979> 0.999[3][4]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the experimental conditions reported for the analysis of Zilpaterol using both Zilpaterol-d7 and Clenbuterol-d9 as internal standards.

Method 1: Zilpaterol Analysis using Zilpaterol-d7 Internal Standard[3]

Sample Preparation:

  • Homogenize 5 grams of meat sample.

  • Add 50 µL of Zilpaterol-d7 internal standard solution.

  • Add 1 mL of 4 M K2CO3 and 5 mL of distilled water.

  • Vortex and proceed with extraction using an appropriate organic solvent.

  • Evaporate the solvent and reconstitute the residue for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: API 4000, AB SCIEX

  • Column: X Bridge C18 (2.1 mm × 150 mm, 3.5 μm)

  • Column Temperature: 35°C

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient from 90% A to 10% A over 7 minutes.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

Method 2: Zilpaterol Analysis using Clenbuterol-d9 Internal Standard[4]

Sample Preparation:

  • A beef sample is hydrolyzed using beta-glucuronidase/arylsulfatase.

  • Add Clenbuterol-d9 internal standard.

  • Extract the mixture with ethyl acetate (B1210297).

  • Defat the extract by n-hexane/methanol partitioning.

  • Evaporate the organic layer and dissolve the residue.

  • Purify the sample using a Molecularly Imprinted Polymer (MIP) solid-phase extraction (SPE) cartridge.

LC-MS/MS Conditions:

  • LC System: Not specified

  • Column: C18 column

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (pH 4.3) : acetonitrile (95:5 v/v)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution was used.

  • MS Detection: Electrospray ionization (ESI) in positive mode.

Analytical Workflow Visualization

The general workflow for the analysis of Zilpaterol in biological matrices using an internal standard and LC-MS/MS is depicted below.

G Sample_Homogenization Sample Homogenization IS_Spiking Internal Standard Spiking (Zilpaterol-d7 or Clenbuterol-d9) Sample_Homogenization->IS_Spiking Extraction Solvent Extraction IS_Spiking->Extraction Purification Purification (e.g., SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration LC_Separation Liquid Chromatography Separation Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General analytical workflow for Zilpaterol analysis.

Conclusion

Both Zilpaterol-d7 and Clenbuterol-d9 have been successfully used as internal standards for the quantitative analysis of Zilpaterol in various matrices. The data indicates that both internal standards can yield excellent recovery, low limits of quantification, and good linearity.

  • Zilpaterol-d7 , as a stable isotope-labeled analog, is theoretically the superior choice as it more closely mimics the behavior of the analyte, potentially leading to improved precision and accuracy by better compensating for matrix effects and ionization suppression.[1][2] One study explicitly states that Zilpaterol-d7 was used to improve efficiency and reproducibility.[3]

  • Clenbuterol-d9 , a structural analog, has also demonstrated robust performance with high recovery rates and is a viable and potentially more cost-effective alternative.

The ultimate selection of an internal standard will depend on the specific requirements of the assay, including desired levels of accuracy and precision, budget constraints, and the complexity of the sample matrix. For regulatory and high-stakes analyses, the use of a stable isotope-labeled internal standard like Zilpaterol-d7 is highly recommended. For routine screening or in laboratories with budget limitations, Clenbuterol-d9 has proven to be a reliable alternative. Researchers should validate their chosen internal standard within their specific analytical method and matrix to ensure optimal performance.

References

A Comparative Guide to Inter-Laboratory Quantification of Zilpaterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Zilpaterol, a beta-adrenergic agonist used as a growth promotant in livestock. The following sections present quantitative data from various studies, detail experimental protocols, and offer visual representations of workflows to aid in the selection and implementation of appropriate analytical techniques.

Data Presentation: A Comparative Analysis of Analytical Methods

The quantification of Zilpaterol in complex matrices such as animal tissues requires sensitive and robust analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique. Below is a summary of performance data from several published methods.

Table 1: Performance Comparison of LC-MS/MS Methods for Zilpaterol Quantification

MatrixMethodLOQ (µg/kg)Recovery (%)RSD (%)Citation
Beef MuscleLC-MS/MS0.2100.9–108.5 (Intra-day)< 9.2 (Intra-day)[1]
103.3–104.5 (Inter-day)< 9.5 (Inter-day)[1]
Meat SamplesLC-MS/MS0.294.1–120.0Within Codex guidelines[2]
Bovine Liver, Meat, Heart, KidneyLC-Q-Orbitrap HRMS0.025–0.09171–99Not specified[3][4][5]
Animal Products (General)LC-MS/MS10Not specifiedNot specified[6]

Table 2: Additional Method Performance Details

MethodLOD (µg/kg)CCα (µg/kg)CCβ (µg/kg)Linearity (R²)Citation
LC-Q-Orbitrap HRMS0.015–0.0610.11–0.120.13–0.15> 0.9996[3][4][5]
LC-MS/MS1.5 pg (instrumental)Not specifiedNot specified> 0.95[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across laboratories. The following protocols are summarized from the cited literature.

Method 1: LC-MS/MS for Zilpaterol in Beef Muscle [1]

  • Sample Preparation:

    • Beef samples are hydrolyzed using β-glucuronidase/arylsulfatase and 0.2 M ammonium (B1175870) acetate (B1210297) buffer.

    • The mixture is extracted with ethyl acetate.

    • Defatting is performed by n-hexane/methanol partitioning.

    • The organic layer is evaporated, and the residue is reconstituted for analysis.

  • Instrumentation:

    • Liquid Chromatography: Specifics on the column and mobile phase composition are detailed in the source.

    • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection and quantification.

  • Quality Control:

    • Method specificity is confirmed by the absence of interfering peaks at the retention time of Zilpaterol.

    • Intra- and inter-day analyses are performed to assess recovery and precision.

Method 2: LC-Q-Orbitrap HRMS for Zilpaterol in Bovine Tissues [3][4][5]

  • Sample Preparation:

    • Residues are extracted with ethyl acetate following protein precipitation.

  • Instrumentation:

    • Liquid Chromatography: Coupled to a Quadrupole-Orbitrap high-resolution mass spectrometer.

  • Validation:

    • The method was validated according to Commission Implementing Regulation (CIR) EU 2021/808 at multiple concentrations.

    • Parameters assessed include recovery, decision limit (CCα), detection capability (CCβ), linearity, LOD, and LOQ.

Method 3: General LC-MS/MS for Zilpaterol in Animal Products [6]

  • Sample Preparation:

    • Extraction from the sample is performed with n-hexane and acetonitrile (B52724).

    • Clean-up is conducted using an octadecylsilanized silica (B1680970) gel cartridge and a benzenesulfonic-propylsilanized silica gel cartridge.

  • Instrumentation:

    • LC-MS/MS with an octadecylsilanized silica gel column.

    • Mobile phase: A gradient of acetonitrile and 0.1 vol% formic acid.

    • Ionization mode: ESI (+).

  • Quantification:

    • A calibration curve is generated using Zilpaterol standard solutions.

Visualizing the Workflow and Method Selection

To facilitate understanding, the following diagrams illustrate a typical experimental workflow and a decision-making process for method selection.

Zilpaterol Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Tissue Sample Homogenize Homogenization Sample->Homogenize Hydrolysis Enzymatic Hydrolysis Homogenize->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS MS/MS or HRMS Detection LC->MS Quant Quantification MS->Quant Confirm Confirmation Quant->Confirm Report Reporting Confirm->Report

Caption: Experimental workflow for Zilpaterol quantification.

Method Selection Decision Tree Start Start: Need to Quantify Zilpaterol LOD_req Required Limit of Detection? Start->LOD_req High_LOD High LOD (>1 µg/kg) LOD_req->High_LOD High Low_LOD Low LOD (<1 µg/kg) LOD_req->Low_LOD Low Matrix Sample Matrix Complexity? Simple_Matrix Simple (e.g., Plasma) Matrix->Simple_Matrix Low Complex_Matrix Complex (e.g., Liver) Matrix->Complex_Matrix High High_LOD->Matrix Method2 High-Resolution MS (e.g., Orbitrap) Low_LOD->Method2 Method1 Standard LC-MS/MS Simple_Matrix->Method1 Method3 LC-MS/MS with Extensive Cleanup Complex_Matrix->Method3

Caption: Decision tree for analytical method selection.

References

Accuracy and precision of Zilpaterol measurement with Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of Zilpaterol is paramount for regulatory compliance, food safety, and pharmacokinetic studies. This guide provides a comparative analysis of analytical methodologies for Zilpaterol quantification, offering insights into their performance and supported by experimental data. While direct comparative data for Acetyl-N-deisopropyl-Zilpaterol-d3 as an internal standard is not extensively available in the reviewed literature, this guide synthesizes findings from studies utilizing other deuterated internal standards to provide a robust framework for methodological evaluation.

Performance Metrics in Zilpaterol Analysis

The reliability of a quantitative method hinges on several key performance indicators. The following tables summarize the accuracy and precision data from various studies on Zilpaterol analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted and powerful technique for this purpose. The use of an internal standard, such as a deuterated analog of the analyte, is crucial for correcting variations in sample preparation and instrument response, thereby enhancing accuracy and precision.

Table 1: Accuracy of Zilpaterol Measurement in Various Matrices

MatrixFortification Level (µg/kg)Average Recovery (%)Internal Standard UsedReference
Beef Muscle0.2100.9 - 108.5Clenbuterol-d9[1]
Beef Muscle0.4103.3 - 104.5Clenbuterol-d9[1]
Various MeatsNot Specified94.1 - 120.0Zilpaterol-d7[2]
Bovine Liver0.1 - 571 - 98Not Specified[3]
Bovine Meat0.1 - 571 - 99Not Specified[4][5]
Bovine Heart0.1 - 571 - 99Not Specified[4][5]
Bovine Kidney0.1 - 571 - 99Not Specified[4][5]
Livestock Products1087.0 - 99.4Not Specified[6][7]

Table 2: Precision of Zilpaterol Measurement (Repeatability and Reproducibility)

MatrixFortification Level (µg/kg)Intra-day RSD (%)Inter-day RSD (%)Internal Standard UsedReference
Beef Muscle0.2, 0.4< 9.2< 9.5Clenbuterol-d9[1]
Bovine Liver0.1 - 5< 9< 9Not Specified[3]
Bovine TissuesNot Specified< 13< 13Not Specified[3]
Livestock Products102.4 - 6.3Not SpecifiedNot Specified[6][7]

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Zilpaterol

MatrixLOD (µg/kg)LOQ (µg/kg)Internal Standard UsedReference
Beef-0.2Clenbuterol-d9[1]
Various Meats-0.2Zilpaterol-d7[2]
Bovine Liver0.019 - 0.0570.061 - 0.173Not Specified[3]
Bovine Tissues0.004 - 0.0480.010 - 0.075Not Specified[3]
Livestock Products-10Not Specified[6][7]

Experimental Protocol: A Generalized LC-MS/MS Workflow

The following protocol outlines a typical workflow for the analysis of Zilpaterol in biological matrices, based on methodologies described in the cited literature. The use of a deuterated internal standard like this compound would be introduced at the beginning of the sample preparation to ensure accurate quantification.

1. Sample Preparation

  • Homogenization: Tissue samples are first homogenized to ensure uniformity.

  • Hydrolysis: For conjugated forms of Zilpaterol, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often employed to release the parent compound.[1]

  • Extraction: Zilpaterol and the internal standard are extracted from the matrix using an organic solvent, such as ethyl acetate (B1210297) or acetonitrile (B52724).[1][7]

  • Purification: The extract is then purified to remove interfering substances. This is commonly achieved through solid-phase extraction (SPE) using cartridges like Oasis HLB or by liquid-liquid partitioning.[4]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation.

  • Column: A C18 reversed-phase column is typically employed.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is used to separate Zilpaterol from other components.[1]

3. Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard technique for ionizing Zilpaterol.

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Zilpaterol and the internal standard to ensure accurate identification and quantification. For Zilpaterol, common precursor ions are m/z 262 and product ions include m/z 244, 202, and 185.[8]

Visualizing the Workflow and Logical Relationships

To better illustrate the analytical process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Purification Sample Cleanup (e.g., SPE) Extraction->Purification LC LC Separation (C18 Column) Purification->LC MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Internal Standard Method) MS->Quantification Validation Method Validation (Accuracy, Precision, LOD, LOQ) Quantification->Validation

Caption: Generalized workflow for Zilpaterol analysis.

Signaling_Pathway cluster_method_validation Method Validation Parameters cluster_sensitivity Accuracy Accuracy (Recovery %) Precision Precision (RSD %) Accuracy->Precision Sensitivity Sensitivity Precision->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Specificity Specificity Specificity->Accuracy Linearity Linearity (R²) Linearity->Accuracy Linearity->Precision

Caption: Key parameters in analytical method validation.

References

Zilpaterol Detection: A Comparative Analysis of LC-MS and GC-MS Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of Zilpaterol (B38607), a β-agonist used as a growth promoter in livestock, is of paramount importance. The two primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid in selecting the most suitable method for specific analytical needs.

Executive Summary

Both LC-MS and GC-MS are powerful techniques for the detection and quantification of Zilpaterol. However, they differ significantly in their sample preparation requirements, sensitivity, and typical applications. LC-MS methods, particularly when coupled with tandem mass spectrometry (LC-MS/MS), generally offer higher sensitivity and require less extensive sample derivatization, making them well-suited for residue analysis in complex biological matrices.[1][2][3] In contrast, GC-MS necessitates a derivatization step to increase the volatility of Zilpaterol but remains a robust and reliable confirmatory method, especially for analyzing animal feed.[2][4]

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key performance characteristics of LC-MS and GC-MS for Zilpaterol detection based on published experimental data.

Performance CharacteristicLC-MS/MSGC-MS
Limit of Detection (LOD) 0.015 - 0.061 µg/kg7.5 ng/g (7.5 µg/kg)
Limit of Quantification (LOQ) 0.025 - 0.2 µg/kg25.0 ng/g (25.0 µg/kg)
**Linearity (R²) **> 0.99Not explicitly stated, but good linearity reported
Recovery 71 - 120%> 75.3%
Precision (Repeatability) < 10.58% (CV)< 3.3%
Sample Matrix Bovine liver, meat, heart, kidney, beef, pork, beef byproductsAnimal Feed
Derivatization Required? NoYes (Trimethylsilyl derivative)

Experimental Workflows

The analytical workflows for LC-MS and GC-MS detection of Zilpaterol share some common steps, such as sample extraction and clean-up, but diverge significantly in the separation and detection phases.

Zilpaterol_Analysis_Workflows cluster_LCMS LC-MS Workflow cluster_GCMS GC-MS Workflow lcms_start Sample Preparation (Homogenization, Extraction, Clean-up) lcms_lc Liquid Chromatography (Separation) lcms_start->lcms_lc lcms_ms Mass Spectrometry (Detection & Quantification) lcms_lc->lcms_ms lcms_data Data Analysis lcms_ms->lcms_data gcms_start Sample Preparation (Extraction, Clean-up) gcms_deriv Derivatization (e.g., Silylation) gcms_start->gcms_deriv gcms_gc Gas Chromatography (Separation) gcms_deriv->gcms_gc gcms_ms Mass Spectrometry (Detection & Quantification) gcms_gc->gcms_ms gcms_data Data Analysis gcms_ms->gcms_data

General analytical workflows for LC-MS and GC-MS.

Detailed Experimental Protocols

LC-MS/MS Method for Zilpaterol in Bovine Tissues

This method is suitable for the determination of Zilpaterol in various bovine tissues.

  • Sample Preparation :

    • Homogenize 5 g of tissue sample.

    • Perform an extraction with a suitable solvent such as methanol (B129727) or acetonitrile.[1] Some methods may employ a hydrolysis step using β-glucuronidase/arylsulfatase to release conjugated Zilpaterol.

    • The extract is then subjected to a clean-up procedure, often involving solid-phase extraction (SPE) with cartridges like Oasis PRiME MCX or C18, to remove interfering matrix components.[1]

    • The purified extract is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.[1]

  • Liquid Chromatography :

    • Column : A C18 reversed-phase column is commonly used (e.g., 2.1 mm x 150 mm, 3.5 µm).

    • Mobile Phase : A gradient elution is typically employed with a combination of an aqueous solvent (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate : A typical flow rate is around 0.2-0.4 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive mode is standard for Zilpaterol analysis.

    • Detection : Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions. For Zilpaterol, common transitions include m/z 262.19 → 244.18 and 262.19 → 185.10.

GC-MS Method for Zilpaterol in Animal Feed

This method is designed for the analysis of Zilpaterol in animal feed matrices.

  • Sample Preparation :

    • An acidic extraction of the feed sample is performed.[2][4]

    • The extract undergoes a solid-phase extraction (SPE) clean-up using a C18 non-endcapped cartridge.[2][4]

  • Derivatization :

    • The cleaned-up extract is evaporated, and the residue is derivatized to increase its volatility for GC analysis. This is typically achieved through silylation, creating a trimethylsilyl (B98337) (TMS) derivative of Zilpaterol.[2][4]

  • Gas Chromatography :

    • Column : A capillary column suitable for the separation of the derivatized analyte is used.

    • Carrier Gas : Helium is the most common carrier gas.

    • Temperature Program : A temperature gradient is used to ensure the separation of the analyte from other components.

  • Mass Spectrometry :

    • Ionization : Electron impact (EI) ionization is typically used.

    • Detection : A quadrupole mass spectrometer is commonly employed, monitoring characteristic ions of the Zilpaterol-TMS derivative, such as m/z 308, 291, 405, and 390.[2][4]

Logical Relationship Diagram

The choice between LC-MS and GC-MS for Zilpaterol analysis is influenced by several factors, including the required sensitivity, the nature of the sample matrix, and the need for derivatization.

Logical_Relationship cluster_factors Decision Factors cluster_methods Analytical Methods cluster_outcomes Method Characteristics sensitivity Required Sensitivity high_sensitivity Higher Sensitivity (Lower LOD/LOQ) sensitivity->high_sensitivity High matrix Sample Matrix Complexity direct_analysis Direct Analysis (No Derivatization) matrix->direct_analysis Complex derivatization Willingness for Derivatization derivatization->direct_analysis Not Desired robust_confirmation Robust Confirmatory Method derivatization->robust_confirmation Acceptable lcms LC-MS/MS gcms GC-MS high_sensitivity->lcms direct_analysis->lcms direct_analysis->lcms robust_confirmation->gcms feed_analysis Well-suited for Feed feed_analysis->gcms

Decision factors for choosing between LC-MS and GC-MS.

Conclusion

References

A Comparative Guide to Cross-Validation of Methods for Beta-Agonist Residue Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of beta-agonist residues in various matrices are paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive cross-validation of two predominant analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) as a screening tool and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a confirmatory method.

Data Presentation: Performance Characteristics

The following table summarizes the quantitative performance data for both ELISA and LC-MS/MS methods based on findings from various validation studies. It is important to note that performance characteristics for ELISA can vary between different commercial kits and target analytes. Similarly, LC-MS/MS performance is dependent on the specific instrumentation, sample matrix, and analyte.

Performance CharacteristicELISA (Screening Method)LC-MS/MS (Confirmatory Method)
Limit of Detection (LOD) 0.05 - 0.63 ng/mL (ppb)[1]0.01 - 0.5 µg/kg (ppb)[1][2][3]
Limit of Quantitation (LOQ) Typically not the primary output0.02 - 1.7 µg/kg (ppb)[2][3]
Recovery 71.8% - 77.2%[1]62.0% - 119.1%[2]
Precision (RSD/CV) 1% - 3% (intra-assay)[4][5]< 15% (intra- and inter-day)[2]
Specificity Can exhibit cross-reactivity with structurally similar compounds[6]High specificity due to mass fragmentation patterns[1]
Throughput High; suitable for large-scale screening[1]Lower; more time-consuming per sample[1]
Cost per Sample Lower[1][7]Higher[7][8]

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunological assay for the rapid screening of a large number of samples. The competitive ELISA format is commonly employed for the detection of small molecules like beta-agonists.[7]

1. Sample Preparation:

  • Tissue (Meat, Liver): Homogenize the sample.[7] Extract the beta-agonists using an appropriate extraction buffer.[7] This is followed by centrifugation to separate the supernatant containing the analytes from solid debris.[7] The supernatant may require further dilution before analysis.[7]

  • Urine: Samples are often centrifuged to remove particulate matter and may be used directly or after dilution.[7]

  • Feed: The sample is homogenized and extracted with a suitable solvent mixture. The extract is then centrifuged, and the supernatant is collected and may require an evaporation and reconstitution step.[7]

2. ELISA Procedure:

  • Standards and prepared samples are added to microplate wells pre-coated with antibodies specific to beta-agonists.

  • A known amount of enzyme-conjugated beta-agonist is then added to the wells.

  • During incubation, the free beta-agonists in the sample and the enzyme-conjugated beta-agonists compete for binding to the fixed antibodies on the plate.

  • The wells are washed to remove any unbound reagents.

  • A substrate solution is added, which reacts with the enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of the beta-agonist in the sample.

  • The reaction is stopped, and the absorbance is read using a microplate reader. The concentration of the beta-agonist in the samples is determined by comparing their absorbance to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific confirmatory technique used for the unambiguous identification and quantification of beta-agonist residues.

1. Sample Preparation:

  • Enzymatic Hydrolysis: For tissue samples, an enzymatic hydrolysis step using enzymes like β-glucuronidase/arylsulfatase is often employed to release conjugated beta-agonists.

  • Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE) for cleanup and concentration of the analytes.[9] Mixed-mode cation exchange (MCX) SPE cartridges are frequently used for this purpose.[1]

  • Reconstitution: The cleaned-up extract is evaporated to dryness and reconstituted in a suitable solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A C18 column is commonly used to separate the target beta-agonists from other matrix components based on their physicochemical properties.[9] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically used.

  • Mass Spectrometric Detection: The separated compounds from the LC system are introduced into the mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor ions of the beta-agonists are selected and fragmented to produce characteristic product ions. This highly selective detection allows for accurate quantification and confirmation of the analytes' identity.[9]

Mandatory Visualization

Experimental_Workflow cluster_ELISA ELISA Workflow cluster_LCMS LC-MS/MS Workflow cluster_CrossValidation Cross-Validation Logic Sample_Prep_E Sample Preparation (Homogenization, Extraction) Centrifugation_E Centrifugation Sample_Prep_E->Centrifugation_E Dilution_E Dilution Centrifugation_E->Dilution_E ELISA_Assay Competitive ELISA Dilution_E->ELISA_Assay Data_Analysis_E Data Analysis (Screening Result) ELISA_Assay->Data_Analysis_E Sample_Prep_L Sample Preparation (Hydrolysis) SPE Solid-Phase Extraction (SPE) Sample_Prep_L->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis_L Data Analysis (Confirmation & Quantification) MS_Detection->Data_Analysis_L Sample_Batch Batch of Samples Screening Screening (ELISA) Sample_Batch->Screening Negative Negative Results Screening->Negative Below Cut-off Presumptive_Positive Presumptive Positive Screening->Presumptive_Positive Above Cut-off Confirmation Confirmation (LC-MS/MS) Confirmed_Positive Confirmed Positive Confirmation->Confirmed_Positive Detected False_Positive False Positive Confirmation->False_Positive Not Detected Presumptive_Positive->Confirmation

Caption: Comparative workflow of ELISA and LC-MS/MS for beta-agonist residue testing.

Cross_Validation_Relationship cluster_Performance Performance Metrics Screening_Method Screening Method (e.g., ELISA) Sensitivity Sensitivity Screening_Method->Sensitivity Specificity Specificity Screening_Method->Specificity Accuracy Accuracy Screening_Method->Accuracy False_Positive_Rate False Positive Rate Screening_Method->False_Positive_Rate False_Negative_Rate False Negative Rate Screening_Method->False_Negative_Rate Confirmatory_Method Confirmatory Method (e.g., LC-MS/MS) Confirmatory_Method->Sensitivity Confirmatory_Method->Specificity Confirmatory_Method->Accuracy Validation_Parameters Validation Parameters Validation_Parameters->Screening_Method Validation_Parameters->Confirmatory_Method

Caption: Logical relationship in a cross-validation study of analytical methods.

References

Navigating the Detection Landscape: A Comparative Guide to the Quantification of Zilpaterol in Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of synthetic β-adrenergic agonists like Zilpaterol in muscle tissue is paramount for ensuring food safety and regulatory compliance. This guide provides a comparative analysis of the limits of detection (LOD) and quantification (LOQ) for Zilpaterol and other relevant β-agonists, supported by experimental data and detailed methodologies.

Zilpaterol, a β-adrenergic agonist, has been utilized in the livestock industry to enhance muscle growth and improve feed efficiency.[1][2][3] However, its use is regulated due to potential risks to human health, necessitating sensitive and accurate analytical methods for monitoring its residues in animal-derived food products.[1][4] This guide focuses on the analytical performance of methods used to detect and quantify Zilpaterol in muscle tissue, offering a valuable resource for laboratory professionals.

Comparative Analysis of Detection and Quantification Limits

The determination of Zilpaterol residues in complex biological matrices such as muscle tissue is predominantly accomplished using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, enabling the detection of trace amounts of the analyte. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of these methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

The table below summarizes the LOD and LOQ values for Zilpaterol and other commonly analyzed β-agonists in muscle tissue, as reported in various studies. This comparative data highlights the analytical capabilities of different methodologies.

CompoundMethodLOD (µg/kg)LOQ (µg/kg)MatrixReference
Zilpaterol LC-MS/MS0.02 - 0.060.1Bovine Muscle[1]
Zilpaterol LC-MS/MS-0.2Beef Muscle[5][6]
Zilpaterol LC-Q-Orbitrap HRMS0.015 - 0.0610.025 - 0.091Bovine Meat[7][8]
Zilpaterol LC-MS/MS-1.3Bovine Tissues[1]
Zilpaterol LC-MS/MS-0.01 mg/kg (10)Livestock Products[1][9]
Clenbuterol LC-MS/MS-0.2Meat[6]
Clenbuterol LC-MS/MS-1.7Bovine Tissues[1]
Ractopamine LC-MS/MS-0.4Meat[6]
Ractopamine LC-MS/MS-5.0Bovine Tissues[1]

Experimental Workflow for Zilpaterol Analysis

The following diagram illustrates a typical experimental workflow for the analysis of Zilpaterol in muscle tissue using LC-MS/MS. This process involves sample preparation, extraction, clean-up, and instrumental analysis.

Zilpaterol_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Defatting cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis Homogenization Muscle Tissue Homogenization Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Homogenization->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Hydrolysis->Extraction Defatting Defatting (e.g., n-hexane) Extraction->Defatting SPE Solid Phase Extraction (SPE) (e.g., MIP or Mixed-Mode) Defatting->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection

References

Navigating the Nuances: A Comparative Guide to Measurement Uncertainty in Zilpaterol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of Zilpaterol (B38607), a β2-adrenergic agonist used to enhance growth performance in livestock, demands high accuracy and a thorough understanding of measurement uncertainty.[1][2] As regulatory bodies establish Maximum Residue Limits (MRLs) to ensure consumer safety, the ability to reliably measure and report Zilpaterol concentrations with a known degree of confidence is paramount.[3][4][5] This guide provides a comparative overview of analytical methodologies, delves into the sources of measurement uncertainty, and presents detailed experimental protocols to aid researchers in developing and validating robust analytical methods.

Comparing Analytical Techniques: Performance and Precision

The determination of Zilpaterol residues in complex biological matrices is predominantly accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[6][7][8] However, other techniques such as high-resolution mass spectrometry (HRMS) and enzyme-linked immunosorbent assays (ELISA) also play significant roles, particularly in screening and high-throughput applications.[9][10]

The choice of analytical method directly impacts the measurement uncertainty, with each technique presenting a unique profile of performance characteristics. A summary of these performance metrics from various studies is presented below.

Table 1: Comparative Performance of Analytical Methods for Zilpaterol Determination
Analytical MethodMatrixLimit of Quantification (LOQ) (µg/kg)Recovery (%)Linearity (R²)Reference
LC-MS/MS Various Meats0.294.1 - 120.00.9979[11]
LC-MS/MS Beef MuscleNot Specified100.9 - 108.50.999[12]
LC-MS/MS Cattle TissuesNot Specified≥ 97Good[8]
LC-Q-Orbitrap HRMS Bovine Tissues0.025 - 0.09171 - 99> 0.9996[10][13]
ELISA Cattle/Swine Urine0.5 (ng/mL)94 - 1060.9845 (vs. LC-MS/MS)[9]
ELISA Lamb TissuesNot SpecifiedNot Specified0.99[14]

In-Depth Look: LC-MS/MS Method Validation

For quantitative analysis, LC-MS/MS methods are rigorously validated to understand their performance and limitations. Key validation parameters provide insight into the method's contribution to overall measurement uncertainty.

Table 2: Key Validation Parameters for LC-MS/MS Based Methods from Selected Studies
ParameterStudy 1: Multi-Residue in Meat[11]Study 2: Residue in Beef[12]Study 3: LC-Q-Orbitrap HRMS in Bovine Tissues[10]
Instrument LC-MS/MSLC-MS/MSLC-Q-Orbitrap HRMS
Matrix Various MeatsBeef MuscleBovine Liver, Meat, Heart, Kidney
Linearity (R²) 0.99790.999> 0.9996
Recovery (%) 94.1 - 120.0100.9 - 108.5 (Intra-day)71 - 99
Precision (RSD %) < 10.58 (CV)< 9.2 (Intra-day), < 9.5 (Inter-day)Not Specified
LOD (µg/kg) Not SpecifiedNot Specified0.015 - 0.061
LOQ (µg/kg) 0.2Not Specified0.025 - 0.091
Decision Limit (CCα) (µg/kg) Not SpecifiedNot Specified0.11 - 0.12
Detection Capability (CCβ) (µg/kg) Not SpecifiedNot Specified0.13 - 0.15

Deconstructing Measurement Uncertainty

Measurement uncertainty is a parameter, associated with the result of a measurement, that characterizes the dispersion of the values that could reasonably be attributed to the measurand. In the context of Zilpaterol analysis, it is a critical component of a complete result. The "top-down" approach, which uses data from method validation and quality control, is often adequate for estimating uncertainty. The main sources of this uncertainty are outlined below.[15]

Table 3: Principal Sources of Measurement Uncertainty in Zilpaterol Analysis
Stage of AnalysisPotential Sources of Uncertainty
Sampling & Sub-sampling Heterogeneity of Zilpaterol distribution in tissues; Sample degradation during storage or transport.[16]
Sample Preparation Accuracy and precision of sample weighing; Efficiency and reproducibility of the extraction process; Variability in clean-up steps (e.g., Solid Phase Extraction - SPE); Accuracy of volumetric glassware and pipettes; Potential for analyte degradation during processing.[16]
Calibration Purity of the Zilpaterol reference standard[16]; Preparation of stock and working standard solutions; Linearity and fit of the calibration curve.[12]
Instrumental Measurement Repeatability and intermediate precision of the LC-MS/MS system; Instrument drift and sensitivity fluctuations; Matrix effects (ion suppression or enhancement).
Data Processing & Reporting Peak integration parameters; Rounding of numerical values; Transcription errors.

Experimental Protocols: A Step-by-Step Guide

A well-defined experimental protocol is the foundation for minimizing measurement uncertainty. Below is a representative workflow for the analysis of Zilpaterol in bovine tissue using LC-MS/MS, synthesized from established methods.[10][12][16]

Representative Experimental Workflow for Zilpaterol Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Tissue Sample (e.g., 5-10 g) Homogenize 2. Add Extraction Solvent & Homogenize (e.g., Acetonitrile or Ethyl Acetate) Sample->Homogenize Centrifuge1 3. Centrifuge & Collect Supernatant Homogenize->Centrifuge1 Cleanup 4. Solid Phase Extraction (SPE) Clean-up (e.g., ODS & SCX cartridges) Centrifuge1->Cleanup Evaporate 5. Evaporate Eluate to Dryness Cleanup->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS System Reconstitute->Inject Acquire 8. Data Acquisition (Positive ESI, SRM mode) Inject->Acquire Calibrate 9. Generate Calibration Curve Acquire->Calibrate Quantify 10. Quantify Zilpaterol Concentration Calibrate->Quantify Report 11. Report Result with Uncertainty Quantify->Report G cluster_muscle In Muscle Cell cluster_fat In Adipose Cell Zilpaterol Zilpaterol Beta2AR β2-Adrenergic Receptor Zilpaterol->Beta2AR Binds G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Protein_Syn Increased Protein Synthesis PKA->Protein_Syn Protein_Deg Decreased Protein Degradation PKA->Protein_Deg Lipolysis Increased Lipolysis PKA->Lipolysis Lipogenesis Decreased Lipogenesis PKA->Lipogenesis

References

A Comparative Guide to Zilpaterol Extraction Techniques from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Zilpaterol, a beta-adrenergic agonist used as a growth promoter in livestock, from complex biological and environmental matrices is crucial for regulatory monitoring, pharmacokinetic studies, and food safety assurance. The choice of extraction technique is a critical determinant of analytical method performance, influencing recovery, sensitivity, and sample throughput. This guide provides an objective comparison of the most common extraction methodologies for Zilpaterol: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Performance Comparison of Extraction Techniques

The selection of an appropriate extraction method depends on the specific matrix, the desired limit of detection, and the available laboratory resources. The following table summarizes the quantitative performance of SPE, LLE, and QuEChERS for Zilpaterol extraction based on published experimental data.

Extraction TechniqueMatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey DisadvantagesReference
Solid-Phase Extraction (SPE) Bovine Liver, Muscle, Kidney, Plasma≥ 97%--High selectivity, good cleanup, potential for automationCan be more time-consuming and require method development[1]
Beef Muscle100.9 - 108.5% (Intra-day)-0.2 µg/kgHigh recovery and reproducibilityCan be a multi-step process
Animal Feed> 75.3%7.5 ng/g25.0 ng/gEffective for complex feed matricesMay require derivatization for GC-MS analysis[2]
Pork89.6 - 103.7%-0.5 ng/gGood recovery for various β-agonists-[3]
Liquid-Liquid Extraction (LLE) Bovine Liver, Meat, Heart, Kidney71 - 99%0.015–0.061 μg/kg0.025–0.091 μg/kgSimple, rapid, cost-effectiveCan be less selective, may require further cleanup steps
Equine Hair---Suitable for alternative matricesRequires specific decontamination steps
QuEChERS Muscle and Viscera90.5 - 102.5% (Muscle)--Rapid, easy, low solvent consumptionOriginally for pesticides, may need modification for Zilpaterol[4]
Tilapia Fillets (for Levamisole)98.4 - 118%-0.2 µg/kgHigh throughput, good recoveryData for Zilpaterol is limited[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and adapting extraction techniques. Below are representative protocols for SPE, LLE, and QuEChERS applied to Zilpaterol analysis.

Solid-Phase Extraction (SPE) Protocol for Bovine Tissues

This protocol is adapted from a method for the analysis of Zilpaterol in bovine liver, muscle, and kidney.

  • Sample Homogenization: Weigh 5 g of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Initial Extraction:

    • Add an internal standard and 20 mL of 1% formic acid in acetonitrile (B52724).

    • Homogenize for 1 minute using a high-speed homogenizer.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 5 mL of methanol (B129727) followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol for Bovine Tissues

This protocol is based on a method for determining Zilpaterol in bovine liver, meat, heart, and kidney.

  • Sample Preparation: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add an internal standard and 10 mL of acetonitrile.

    • Vortex for 1 minute and then shake for 15 minutes.

    • Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride.

    • Vortex for 1 minute and centrifuge at 5000 rpm for 10 minutes.

  • Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a new tube.

    • Add 150 mg of C18 sorbent and 50 mg of primary secondary amine (PSA).

    • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS Protocol for Muscle and Viscera

This protocol is a general method for β-agonists, including Zilpaterol, in animal tissues.[4]

  • Sample Preparation: Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g Na-disodium citrate (B86180) sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter prior to LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and analysis of Zilpaterol from complex matrices.

Zilpaterol_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Cleanup Cleanup & Concentration cluster_Analysis Analysis Sample Complex Matrix (e.g., Tissue, Urine, Feed) Homogenization Homogenization Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Add Internal Standard & Extraction Solvent LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Add Internal Standard & Extraction Solvent QuEChERS QuEChERS Homogenization->QuEChERS Add Extraction Solvent & Salts Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation dSPE Dispersive SPE (d-SPE) QuEChERS->dSPE Analysis LC-MS/MS Analysis Evaporation->Analysis dSPE->Analysis

Caption: Generalized workflow for Zilpaterol extraction and analysis.

Signaling Pathways

While this guide focuses on extraction techniques, it is important to remember that the biological effects of Zilpaterol are mediated through specific signaling pathways. Zilpaterol is a β2-adrenergic agonist that primarily acts on β2-adrenergic receptors in muscle and fat tissues. This interaction initiates a cascade of intracellular events, leading to increased protein synthesis and lipolysis, which results in enhanced muscle growth and reduced fat deposition in livestock. A simplified diagram of this signaling pathway is provided below.

Zilpaterol_Signaling_Pathway cluster_effects Cellular Effects Zilpaterol Zilpaterol Receptor β2-Adrenergic Receptor Zilpaterol->Receptor Binds to G_Protein Gs Protein Activation Receptor->G_Protein AC Adenylyl Cyclase Activation G_Protein->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Lipolysis ↑ Lipolysis (in Adipocytes) PKA->Lipolysis Protein_Synthesis ↑ Protein Synthesis (in Myocytes) PKA->Protein_Synthesis

Caption: Simplified signaling pathway of Zilpaterol.

References

Safety Operating Guide

Navigating the Safe Disposal of Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Acetyl-N-deisopropyl-Zilpaterol-d3, a deuterated analog of a Zilpaterol metabolite, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing upon the safety data for its parent compound, Zilpaterol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to handle this compound with the appropriate safety measures. Based on the information for Zilpaterol formulations, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and consider double gloving.[1] If there is a risk of generating dust, a face shield may be necessary.[1][2]

  • Ventilation: Use only with adequate ventilation to avoid inhalation of dust.[3]

  • Handling: Avoid contact with skin and eyes.[1][4][3] Do not breathe dust, and prevent its accumulation.[1][2][3] Wash hands thoroughly after handling.[1][3]

  • Fire Safety: Keep away from heat, sparks, and open flames, as fine dust dispersed in the air can be a potential explosion hazard.[3]

**Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a hazardous chemical waste. The following steps provide a clear protocol for its proper disposal:

  • Waste Identification and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.

  • Waste Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep the container away from incompatible materials and sources of ignition.[3]

  • Engage a Certified Waste Disposal Service:

    • The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation:

    • Maintain accurate records of the waste, including the chemical name, quantity, and date of generation, as required by your institution and local regulations.

Quantitative Data Summary

Hazard ClassificationDetailsSource
Specific Target Organ Toxicity (Repeated Exposure) Category 1 or 2. May cause damage to organs (Cardio-vascular system, Central nervous system, Lungs) through prolonged or repeated exposure.[1][3]
Skin and Eye Irritation Contact with dust can cause mechanical irritation.[1][3]
Explosive Hazard May form explosive dust-air mixtures.[1][4][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Acetyl-N-deisopropyl- Zilpaterol-d3 Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container properly sealed? C->D E Seal the Container Securely D->E No F Store in a Designated Hazardous Waste Area D->F Yes E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Document Waste Details (Name, Quantity, Date) G->H I End: Waste Transferred to Approved Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling Acetyl-N-deisopropyl-Zilpaterol-d3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) is available for Acetyl-N-deisopropyl-Zilpaterol-d3, the following guidance is based on the known hazards of Zilpaterol, general best practices for handling potent pharmaceutical compounds, and information on deuterated substances. It is imperative to conduct a thorough risk assessment before handling this compound. This guide is intended for researchers, scientists, and drug development professionals to foster a safe laboratory environment.

This compound is a deuterated analog of a Zilpaterol derivative. While deuteration is generally considered to not significantly alter the toxicological properties of a compound, the core molecule, Zilpaterol, is a potent β2-adrenergic agonist.[1] Therefore, this compound should be handled with care to avoid exposure. The primary hazards associated with Zilpaterol include being harmful if swallowed or inhaled and causing damage to organs through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure to potent chemical compounds like this compound. The selection of appropriate PPE depends on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Full-face respirator with appropriate particulate filters (P100/FFP3) or a Powered Air-Purifying Respirator (PAPR)[3]- Chemical-resistant coveralls (e.g., Tyvek®)[3]- Double-gloving with nitrile gloves[3]- Chemical-resistant boots or shoe covers- Head covering
Handling of Liquids/Solutions - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Consider elbow-length gloves for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator if aerosols or vapors may be generated

Operational Plan

A systematic approach is essential for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling this potent compound.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential dust or aerosols.

  • Ventilation: Ensure proper functioning of the ventilation system before commencing any work.

  • Equipment Assembly: Gather all necessary equipment, including appropriate glassware, spatulas, and weighing papers.

  • Waste Containers: Prepare clearly labeled hazardous waste containers for solid and liquid waste.[4]

  • Spill Kit: Have a chemical spill kit readily available in the laboratory.

Handling
  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Minimizing Dust: Handle the solid material gently to prevent the generation of dust.

  • Cross-Contamination: Be mindful of preventing cross-contamination of surfaces and equipment.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol) after use.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a deuterated compound, it is not radioactive; therefore, standard chemical waste disposal procedures for potent compounds apply.

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, weigh boats, and disposable lab coats, in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.

    • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[5]

  • Waste Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[4]

  • Final Disposal:

    • Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) prep_ppe Assemble PPE prep_waste Prepare Labeled Waste Containers prep_spill Ensure Spill Kit is Available handle_don Don Appropriate PPE prep_spill->handle_don handle_weigh Weigh Compound in Containment handle_don->handle_weigh handle_solution Prepare Solution (if applicable) handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment post_decon Decontaminate Surfaces & Equipment handle_experiment->post_decon post_waste Segregate & Dispose of Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.